3,5-Bis(benzyloxy)picolinonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(phenylmethoxy)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-12-19-20(24-15-17-9-5-2-6-10-17)11-18(13-22-19)23-14-16-7-3-1-4-8-16/h1-11,13H,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEIDMMMZMELLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(N=C2)C#N)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705390 | |
| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000025-92-2 | |
| Record name | 3,5-Bis(benzyloxy)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90705390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Bis(benzyloxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(benzyloxy)picolinonitrile is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. Its structure, featuring a picolinonitrile core flanked by two benzyloxy groups, offers a unique combination of reactive sites, making it a versatile building block for the construction of more complex molecules with potential therapeutic applications. The strategic placement of the nitrile and benzyloxy functionalities allows for a wide range of chemical transformations, providing access to a diverse array of novel compounds. This guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and synthetic considerations.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₆N₂O₂ | [1] |
| Molecular Weight | 316.35 g/mol | [2] |
| CAS Number | 1000025-92-2 | [2] |
| Appearance | Solid (at room temperature) | Inferred from related compounds |
| Purity | ≥96% (commercially available) | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆). | [3] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below are the expected spectral characteristics based on its structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the benzyl groups, as well as the methylene protons of the benzyloxy groups. The exact chemical shifts would need to be determined experimentally.
-
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyridine and benzene rings.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:
-
C≡N stretch (nitrile): A sharp absorption band is expected in the region of 2220-2260 cm⁻¹.
-
C-O-C stretch (ether): Strong absorptions are anticipated in the 1000-1300 cm⁻¹ region.
-
C=C and C=N stretches (aromatic rings): Multiple bands in the 1400-1600 cm⁻¹ region.
-
=C-H stretch (aromatic): Absorptions above 3000 cm⁻¹.
-
-CH₂- stretch (aliphatic): Absorptions in the 2850-2960 cm⁻¹ range.
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of the compound (316.35). Fragmentation patterns would likely involve the loss of benzyl groups or other characteristic fragments.
Experimental Protocols
Proposed Synthesis Workflow
References
In-depth Technical Guide: Spectroscopic and Synthetic Overview of 3,5-Bis(benzyloxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for the versatile chemical intermediate, 3,5-Bis(benzyloxy)picolinonitrile. Despite a comprehensive search of scientific literature and chemical databases, experimentally determined spectroscopic data for this specific compound is not publicly available. Therefore, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds, alongside a detailed, literature-derived experimental protocol for its synthesis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and mass spectrometry, and by analogy to similar benzyloxypyridine and picolinonitrile derivatives.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | d | 1H | H-6 (Pyridine) |
| ~7.45 - 7.30 | m | 10H | Phenyl H's (2 x C₆H₅) |
| ~7.20 | d | 1H | H-4 (Pyridine) |
| ~5.20 | s | 2H | O-CH₂ (C5) |
| ~5.15 | s | 2H | O-CH₂ (C3) |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~158 | C-5 (Pyridine) |
| ~155 | C-3 (Pyridine) |
| ~145 | C-6 (Pyridine) |
| ~136 | Quaternary Phenyl C's |
| ~129 - 127 | Phenyl C's |
| ~118 | C-4 (Pyridine) |
| ~116 | CN |
| ~115 | C-2 (Pyridine) |
| ~72 | O-CH₂ (C5) |
| ~71 | O-CH₂ (C3) |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2225 | Medium | C≡N Stretch |
| ~1600, 1495, 1455 | Strong | Aromatic C=C Stretch |
| ~1250 | Strong | Aryl-O-CH₂ Stretch |
| ~1100 | Strong | C-O Stretch |
| ~740, 695 | Strong | Aromatic C-H Bend (out-of-plane) |
Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 316.12 | [M]⁺ (Molecular Ion) |
| 225.08 | [M - C₇H₇]⁺ (Loss of benzyl group) |
| 91.05 | [C₇H₇]⁺ (Benzyl cation) |
Synthetic Protocol
The synthesis of this compound can be envisioned through a multi-step process starting from commercially available 3,5-dihydroxypicolinonitrile. The following is a detailed experimental protocol adapted from procedures for analogous compounds.
Step 1: Dibenzylation of 3,5-Dihydroxypicolinonitrile
-
Materials:
-
3,5-Dihydroxypicolinonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of 3,5-dihydroxypicolinonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
-
Step 2: Characterization
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The obtained spectra are expected to align with the predicted data presented above.
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from a readily available starting material. The key transformation is the Williamson ether synthesis to introduce the two benzyloxy groups onto the pyridine ring.
Caption: Synthetic workflow for this compound.
Signaling Pathway and Biological Activity
Currently, there is no specific information available in the public domain regarding the direct involvement of this compound in any signaling pathways or its specific biological activities. However, the picolinonitrile scaffold is a known pharmacophore present in various biologically active molecules. This compound serves as a valuable intermediate for the synthesis of more complex molecules that may be investigated for their therapeutic potential.
The logical relationship for its potential application in drug discovery is outlined below.
Caption: Role in drug discovery logical flow.
This guide provides a comprehensive starting point for researchers interested in this compound. While experimental data is currently lacking in the literature, the predicted data and synthetic protocols offer a solid foundation for its synthesis and future investigation.
An In-depth Technical Guide to the Synthesis of 3,5-Bis(benzyloxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 3,5-bis(benzyloxy)picolinonitrile, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations and provides a framework for its laboratory-scale preparation.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a two-step sequence, commencing with the formation of the key intermediate, 3,5-dihydroxypicolinonitrile, followed by a subsequent O-benzylation reaction.
Logical Relationship of the Synthesis Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the key transformations in the synthesis of this compound.
Step 1: Synthesis of 3,5-Dihydroxypicolinonitrile (Intermediate)
2.1.1. Cyano-amination of Furfural to form 2-Amino-2-(furan-2-yl)acetonitrile
-
Reaction: Furfural is reacted with an ammonia source and a cyanide source to yield 2-amino-2-(furan-2-yl)acetonitrile.
-
Reagents and Solvents:
-
Furfural
-
Ammonia (aqueous solution or gas)
-
Hydrogen cyanide or a cyanide salt (e.g., sodium cyanide)
-
Solvent: Water or an alcohol/water mixture
-
-
Procedure:
-
In a well-ventilated fume hood, furfural is dissolved in the chosen solvent.
-
The solution is cooled in an ice bath.
-
Ammonia is added, followed by the slow addition of the cyanide source.
-
The reaction mixture is stirred at a low temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
The product, 2-amino-2-(furan-2-yl)acetonitrile, is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which may be used in the next step without further purification.
-
2.1.2. Bromination and Rearrangement to 3,5-Dihydroxypicolinonitrile
-
Reaction: 2-Amino-2-(furan-2-yl)acetonitrile undergoes a rearrangement and aromatization in the presence of bromine to form 3,5-dihydroxypicolinonitrile.
-
Reagents and Solvents:
-
2-Amino-2-(furan-2-yl)acetonitrile
-
Bromine
-
Solvent: Water or an aqueous acidic solution
-
-
Procedure:
-
2-Amino-2-(furan-2-yl)acetonitrile is dissolved in the aqueous solvent.
-
The solution is cooled in an ice bath.
-
A solution of bromine in the same solvent is added dropwise with vigorous stirring.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is neutralized, and the product is extracted with an organic solvent.
-
The combined organic extracts are dried, and the solvent is evaporated.
-
The crude 3,5-dihydroxypicolinonitrile is purified by column chromatography on silica gel.
-
Step 2: O-Benzylation to this compound (Final Product)
The final step involves the protection of the two hydroxyl groups of 3,5-dihydroxypicolinonitrile via a Williamson ether synthesis using benzyl bromide. This procedure is based on a general method for the benzylation of dihydroxy aromatic compounds.
-
Reaction: 3,5-Dihydroxypicolinonitrile is reacted with benzyl bromide in the presence of a base to yield this compound.
-
Reagents and Solvents:
-
3,5-Dihydroxypicolinonitrile
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Solvent: Acetone or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of 3,5-dihydroxypicolinonitrile in the chosen solvent, anhydrous potassium carbonate is added.
-
The mixture is stirred at room temperature for a short period.
-
Benzyl bromide (2.2 equivalents) is added dropwise to the suspension.
-
The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis. It is important to note that the yields are estimates based on analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reactant | Reagent(s) | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1a | Furfural | NH₃, HCN | 2-Amino-2-(furan-2-yl)acetonitrile | Water/Alcohol | 0 - 25 | 4 - 8 | 70 - 85 |
| 1b | 2-Amino-2-(furan-2-yl)acetonitrile | Br₂ | 3,5-Dihydroxypicolinonitrile | Water | 0 - 25 | 6 - 12 | 40 - 60 |
| 2 | 3,5-Dihydroxypicolinonitrile | Benzyl bromide, K₂CO₃ | This compound | Acetone/DMF | Reflux | 8 - 16 | 75 - 90 |
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3,5-Bis(benzyloxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic pathway for the preparation of 3,5-Bis(benzyloxy)picolinonitrile, a key intermediate in various pharmaceutical and materials science research applications. This document outlines a multi-step synthesis beginning with a commercially available pyridine derivative, culminating in the target molecule. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate its practical application in a laboratory setting.
Introduction
This compound is a substituted pyridine derivative characterized by two benzyloxy groups at the 3 and 5 positions and a nitrile group at the 2 position. This unique substitution pattern makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. The synthesis of this compound necessitates a carefully planned route, starting from readily accessible precursors. This guide focuses on a proposed synthetic pathway, detailing the necessary starting materials and experimental procedures.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned to proceed through a three-step sequence starting from 3,5-dibromopyridine. This pathway involves the introduction of the nitrile group, followed by the displacement of the bromine atoms with hydroxyl groups, and finally, the protection of these hydroxyls as benzyl ethers.
Caption: Proposed synthetic pathway for this compound.
Starting Materials and Reagents
The successful execution of this synthesis requires the following key starting materials and reagents. It is recommended to use analytical grade reagents and anhydrous solvents where specified.
| Compound Name | Molecular Formula | CAS Number | Supplier | Purity |
| 3,5-Dibromopyridine | C₅H₃Br₂N | 625-92-3 | Commercially Available | ≥98% |
| Copper(I) Cyanide | CuCN | 544-92-3 | Commercially Available | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Commercially Available | Anhydrous, ≥99.8% |
| Sodium Hydroxide | NaOH | 1310-73-2 | Commercially Available | ≥97% |
| Copper(I) Oxide | Cu₂O | 1317-39-1 | Commercially Available | ≥99% |
| Benzyl Bromide | C₇H₇Br | 100-39-0 | Commercially Available | ≥98% |
| Potassium Carbonate | K₂CO₃ | 584-08-7 | Commercially Available | Anhydrous, ≥99% |
| Acetone | C₃H₆O | 67-64-1 | Commercially Available | Anhydrous, ≥99.5% |
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of 3,5-Dibromo-2-cyanopyridine
This step involves the cyanation of 3,5-dibromopyridine using copper(I) cyanide in a polar aprotic solvent.
Reaction Scheme:
3,5-Dibromopyridine + CuCN → 3,5-Dibromo-2-cyanopyridine
Procedure:
-
To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3,5-dibromopyridine (1 equivalent) and N,N-dimethylformamide (DMF, 10 mL per gram of 3,5-dibromopyridine).
-
Stir the mixture at room temperature until the 3,5-dibromopyridine is fully dissolved.
-
Add copper(I) cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 150 °C and maintain this temperature for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a solution of ethylenediamine and water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3,5-Dibromopyridine | 236.88 | 1.0 | User Defined |
| Copper(I) Cyanide | 89.56 | 1.2 | Calculated |
| N,N-Dimethylformamide | 73.09 | - | As per protocol |
| Expected Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |
| 3,5-Dibromo-2-cyanopyridine | 261.89 | Calculated | ~70-80% |
Step 2: Synthesis of 3,5-Dihydroxypicolinonitrile
This step involves the displacement of the bromine atoms with hydroxyl groups via a copper-catalyzed hydroxylation reaction.
Reaction Scheme:
3,5-Dibromo-2-cyanopyridine + NaOH → 3,5-Dihydroxypicolinonitrile
Procedure:
-
In a pressure vessel, combine 3,5-dibromo-2-cyanopyridine (1 equivalent), sodium hydroxide (2.5 equivalents), and copper(I) oxide (0.1 equivalents).
-
Add a mixture of water and DMF (1:1 v/v) to the vessel.
-
Seal the vessel and heat the reaction mixture to 120 °C for 12 hours with vigorous stirring.
-
Cool the reaction mixture to room temperature and filter to remove any solids.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 3-4.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3,5-Dibromo-2-cyanopyridine | 261.89 | 1.0 | User Defined |
| Sodium Hydroxide | 40.00 | 2.5 | Calculated |
| Copper(I) Oxide | 143.09 | 0.1 | Calculated |
| Expected Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |
| 3,5-Dihydroxypicolinonitrile | 136.11 | Calculated | ~60-70% |
Step 3: Synthesis of this compound
The final step is the benzylation of the hydroxyl groups of 3,5-dihydroxypicolinonitrile using benzyl bromide in the presence of a base. This reaction proceeds via a Williamson ether synthesis mechanism.
Reaction Scheme:
3,5-Dihydroxypicolinonitrile + 2 Benzyl Bromide → this compound
Caption: Mechanism of the Williamson ether synthesis for the benzylation step.
Procedure:
-
To a round-bottom flask, add 3,5-dihydroxypicolinonitrile (1 equivalent) and anhydrous acetone (20 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.5 equivalents) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify by recrystallization or column chromatography.
| Reactant/Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3,5-Dihydroxypicolinonitrile | 136.11 | 1.0 | User Defined |
| Potassium Carbonate | 138.21 | 2.5 | Calculated |
| Benzyl Bromide | 171.04 | 2.2 | Calculated |
| Expected Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield (%) |
| This compound | 316.36 | Calculated | ~80-90% |
Safety Considerations
-
Cyanides: Copper(I) cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.
-
Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Solvents: DMF and acetone are flammable. Avoid open flames and ensure proper ventilation.
-
Pressure Reactions: The hydroxylation step is performed under pressure. Use a properly rated and maintained pressure vessel and follow all safety protocols for high-pressure reactions.
Conclusion
This technical guide outlines a feasible synthetic route for the preparation of this compound from commercially available starting materials. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. While the synthesis of the key intermediate, 3,5-dihydroxypicolinonitrile, is based on established chemical transformations, optimization of reaction conditions may be necessary to achieve the desired yields and purity. Adherence to safety protocols is paramount throughout the synthesis.
The Rising Profile of Benzyloxy-Substituted Pyridines in Therapeutic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its numerous derivatives, benzyloxy-substituted pyridines have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the current research landscape, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. Detailed experimental protocols for key biological assays and a summary of quantitative activity data are presented to facilitate further investigation and drug development efforts in this area.
Anticancer Activity: Targeting Key Cellular Pathways
Benzyloxy-substituted pyridine derivatives have shown significant potential as anticancer agents, with numerous studies reporting potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of critical enzymes and disruption of essential cellular processes, such as tubulin polymerization and key signaling cascades.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various benzyloxy-substituted pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to allow for a comparative assessment of their potency.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Notes |
| Pyridine Derivative 1 | Murine Melanoma (B16F10) | 41.12 - 61.11 | A series of 1,2,4-triazole pyridine derivatives were tested.[1] |
| Compound TP6 | Murine Melanoma (B16F10) | Potent Activity | Exhibited the highest activity in the series.[1] |
| Sulfonamide Isoxazolo[5,4-b]pyridine 2 | Breast Carcinoma (MCF7) | 152.56 µg/mL | - |
| Sulfonamide Isoxazolo[5,4-b]pyridine 5 | Breast Carcinoma (MCF7) | 161.08 µg/mL | - |
| Endophytic A. fumigatus compound | Various Cancer Cell Lines | 0.061–0.072 mg/mL | Antiproliferative activity.[2] |
| Epothilone from A. fumigatus EFBL | HepG-2, MCF-7, LS174T | 6.4, 8.7, 10.21 | Stabilizes microtubule arrays and arrests cell division at G2-M.[2] |
Antimicrobial Activity: A New Frontier
Beyond their anticancer potential, benzyloxy-substituted pyridines are also being explored for their antimicrobial properties. Research in this area is still emerging, but initial findings suggest that these compounds could be developed into novel antibacterial and antifungal agents.
Quantitative Antimicrobial Activity Data
The table below presents the minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values for selected pyridine derivatives against various microbial strains.
| Compound/Reference | Microbial Strain | MIC (mg/mL) | IC50 (µg/mL) | Notes |
| 5-butyl-2-pyridine carboxylic acid | Gram-positive bacteria | 0.069 ± 0.0034 - 1.12 ± 0.052 | - | Produced by Aspergillus fumigatus nHF-01.[2] |
| 5-butyl-2-pyridine carboxylic acid | Gram-negative bacteria | 8.925 ± 0.39 - 17.85 ± 0.78 | - | Produced by Aspergillus fumigatus nHF-01.[2] |
| Alkyl Pyridine Derivate EA-02-011 | 3T3 mouse embryonic fibroblast | - | 10.7 ± 2 | Exhibited the lowest IC50, indicating higher cytotoxicity.[3] |
| Sulfonamide Isoxazolo[5,4-b]pyridine 2 & 5 | Pseudomonas aeruginosa (ATCC 27853) | - | - | Active at doses of 125, 250, and 500 µg.[4] |
| Sulfonamide Isoxazolo[5,4-b]pyridine 2 & 5 | Escherichia coli (ATCC 25922) | - | - | Active at doses of 125, 250, and 500 µg.[4] |
Enzyme Inhibition: A Key Mechanism of Action
A significant portion of the biological activity of benzyloxy-substituted pyridines can be attributed to their ability to inhibit specific enzymes. This targeted inhibition disrupts cellular processes that are often dysregulated in disease states, making these compounds attractive candidates for drug development.
Quantitative Enzyme Inhibition Data
This table summarizes the inhibitory activity of benzyloxy-substituted pyridine derivatives against various enzymes, with IC50 values indicating their potency.
| Compound ID/Reference | Enzyme Target | IC50 (nM) | Notes |
| Aminopyridine analogue 5 | VRK1-FL | 260 | Potency determined by enzyme inhibition assay.[5] |
| Aminopyridine analogue 19 | VRK1-FL | 674 | - |
| Lead compound 4 | mTOR kinase | 17.52 ± 3.67 | Most effective among the five lead compounds tested.[6] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of benzyloxy-substituted pyridines.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Materials:
-
96-well microtiter plates
-
Test compound (benzyloxy-substituted pyridine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Appropriate cancer cell line and culture medium
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzyloxy-substituted pyridine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Kinase Inhibition Assay
Kinase inhibition assays are crucial for determining the potency and selectivity of compounds that target specific kinases, which are often dysregulated in cancer.
Materials:
-
Recombinant kinase (e.g., EGFR, PI3K)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (benzyloxy-substituted pyridine derivative)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the benzyloxy-substituted pyridine derivative. Prepare the kinase, substrate, and ATP solutions in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anticancer effects of benzyloxy-substituted pyridines are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is critical for rational drug design and development.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[10][11][12][13] Several studies suggest that benzyloxy-substituted pyridine derivatives can exert their anticancer effects by inhibiting components of this pathway.
Caption: Inhibition of the PI3K/Akt signaling pathway by benzyloxy-substituted pyridines.
This diagram illustrates how benzyloxy-substituted pyridines can inhibit the PI3K/Akt pathway, leading to a decrease in cell proliferation and survival. By targeting key kinases like PI3K and Akt, these compounds can effectively halt the downstream signaling cascade that promotes tumor growth.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for screening and characterizing the anticancer activity of novel benzyloxy-substituted pyridine derivatives.
Caption: A generalized workflow for the discovery and development of anticancer benzyloxy-pyridines.
This workflow provides a systematic approach, starting from the synthesis of the compounds, followed by initial cytotoxicity screening to identify potent "hits." Subsequently, detailed mechanism of action studies are conducted to elucidate their biological targets and affected signaling pathways. Promising candidates then undergo lead optimization to improve their pharmacological properties before advancing to preclinical development.
Conclusion
Benzyloxy-substituted pyridines represent a versatile and promising scaffold in the ongoing quest for novel therapeutic agents. Their demonstrated efficacy against cancer cells and microbial pathogens, coupled with their ability to selectively inhibit key enzymes, underscores their potential for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of new, more effective benzyloxy-pyridine-based drugs. As research continues to unravel the intricate mechanisms underlying their biological activities, this class of compounds is poised to make a significant impact on the future of medicine.
References
- 1. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 2. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Role of PI3K/Akt pathway in Benzidine-induced proliferation in SV-40 immortalized human uroepithelial cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Potential Therapeutic Targets for Picolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Picolinonitrile, a pyridine ring substituted with a cyano group, serves as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities, showing promise in the development of novel therapeutics for various diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of picolinonitrile derivatives, with a focus on oncology and neurodegenerative disorders. The information presented herein is intended to facilitate further research and drug development efforts in this promising area.
Core Therapeutic Areas and Molecular Targets
Picolinonitrile derivatives have primarily been investigated for their potential as anticancer and neuroprotective agents. The core of their therapeutic efficacy lies in their ability to interact with and modulate the activity of various key proteins involved in disease pathogenesis.
In Oncology:
The anticancer activity of picolinonitrile derivatives is often attributed to their ability to inhibit key enzymes and proteins that are crucial for cancer cell proliferation, survival, angiogenesis, and metastasis. Several key targets have been identified:
-
Phosphoinositide 3-Kinase (PI3K)/mTOR Pathway: The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[1] Picolinonitrile derivatives have been designed as potent dual inhibitors of PI3K and mTOR.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2] Picolinonitrile-based compounds have shown significant inhibitory activity against VEGFR-2.[2][3]
-
Survivin: As a member of the inhibitor of apoptosis (IAP) protein family, survivin plays a crucial role in regulating cell division and inhibiting apoptosis. Its overexpression is associated with cancer progression and resistance to therapy.[3][4] Certain 3-cyanopyridine derivatives have been identified as effective modulators of survivin.[4]
-
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents.[3]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is linked to tumorigenesis.[3]
-
PIM-1 Kinase: This serine/threonine kinase is involved in the regulation of cell survival and proliferation and is considered a valid target in oncology.[3]
In Neurodegenerative Diseases:
The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's presents a significant challenge for drug development.[5][6] Picolinonitrile derivatives are being explored as multi-target ligands to address the complex pathology of these conditions.[5] Key targets in this area include:
-
Monoamine Oxidases (MAOs): MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibitors of these enzymes are used in the treatment of Parkinson's disease.[5]
-
Cholinesterases (ChEs): Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are a cornerstone of symptomatic treatment for Alzheimer's disease.[5]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various picolinonitrile derivatives against their respective targets and cancer cell lines.
Table 1: PI3K/mTOR Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [1]
| Compound | PI3Kα IC₅₀ (µM) | PI3Kβ IC₅₀ (µM) | PI3Kδ IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| 12b | 0.17 ± 0.01 | 0.13 ± 0.01 | 0.76 ± 0.04 | 0.83 ± 0.05 |
| 12d | 1.27 ± 0.07 | 3.20 ± 0.16 | 1.98 ± 0.11 | 2.85 ± 0.17 |
| LY294002 (Control) | - | - | - | - |
| Afinitor (Control) | - | - | - | - |
Table 2: VEGFR-2 Inhibitory Activity and Antiproliferative Activity of Picolinamide-Based Derivatives [2]
| Compound | VEGFR-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 8a | - | - | 21.6 |
| 8d | - | 16.2 | - |
| 8j | - | 12.5 | 20.6 |
| 8l | 0.29 | 13.2 | 18.2 |
| 8k | - | 15.6 | - |
| 8u | - | - | 22.4 |
Table 3: Cytotoxic Activity of 3-Cyanopyridine Derivatives Against Various Cancer Cell Lines [3][4]
| Compound | Cell Line | GI₅₀ (µM) | IC₅₀ (µM) |
| 19 | Various | 1.06-8.92 | - |
| 29 | HepG-2 | - | < Doxorubicin |
| 37 | PC-3, HepG2, MDA-MB-231 | > 5-FU | - |
| 4d | PC-3 | - | 53 |
| MDA-MB-231 | - | 30 | |
| HepG2 | - | 66 | |
| 5c | PC-3, MDA-MB-231, HepG2 | - | Promising |
| 5e | PC-3, MDA-MB-231, HepG2 | - | > 5-FU |
| 6e | PC-3 | - | 35.9 |
| MDA-MB-231 | - | 23.4 | |
| HepG2 | - | 40.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols cited in the literature for evaluating picolinonitrile derivatives.
In Vitro Kinase Inhibition Assays
-
VEGFR-2 Kinase Assay: The inhibitory activity against VEGFR-2 is typically measured using a kinase assay kit. The assay quantifies the amount of ATP remaining in the solution following the kinase reaction. A lower signal indicates higher kinase activity and less inhibition. The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.[2]
-
PI3K/mTOR Kinase Assay: The inhibitory potency against PI3K isoforms and mTOR can be determined using various commercially available assay kits, often based on fluorescence or luminescence detection of ATP consumption or ADP production during the kinase reaction. Compounds are tested at various concentrations to calculate their IC₅₀ values.[1]
Cell-Based Assays
-
Cytotoxicity Assay (SRB Assay): The antiproliferative activity of the compounds is commonly evaluated using the sulforhodamine B (SRB) assay. This assay relies on the ability of SRB to bind to protein components of cells, providing a measure of cell mass. Cells are seeded in 96-well plates, treated with different concentrations of the test compounds for a specified period (e.g., 48-72 hours), and then fixed and stained with SRB. The absorbance is read on a plate reader to determine the cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ values.[4]
-
Cell Cycle Analysis: To investigate the effect of compounds on the cell cycle, flow cytometry is employed. Cells are treated with the compound, harvested, fixed, and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of the cells is then analyzed by a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).[3]
-
Apoptosis Assay (Annexin V-FITC): The induction of apoptosis is assessed using an Annexin V-FITC apoptosis detection kit. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Cells are treated with the compound, stained with Annexin V-FITC and a viability dye (like propidium iodide), and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins. Cells are treated with the test compounds, and cell lysates are prepared. Proteins are separated by size via SDS-PAGE and then transferred to a membrane. The membrane is incubated with primary antibodies specific to the target proteins (e.g., survivin, Bcl-2, Bax, caspases), followed by incubation with a secondary antibody conjugated to an enzyme. The protein bands are then visualized using a chemiluminescent substrate and quantified.[3][4]
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic targeting of picolinonitrile derivatives.
Caption: Inhibition of the PI3K/mTOR signaling pathway by picolinonitrile derivatives.
Caption: Picolinonitrile derivatives targeting the VEGFR-2 signaling pathway to inhibit angiogenesis.
Caption: Experimental workflow for assessing apoptosis induction by picolinonitrile derivatives.
Caption: Mechanism of action of picolinonitrile derivatives as survivin modulators.
References
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 4. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3,5-Bis(benzyloxy)picolinonitrile as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,5-bis(benzyloxy)picolinonitrile, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. This document details a plausible synthetic pathway, experimental protocols, and the potential applications of this versatile intermediate in the development of novel therapeutics.
Introduction
The picolinonitrile scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in drug discovery. The nitrile moiety is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and tetrazoles, making it a valuable handle for chemical elaboration. Furthermore, the pyridine ring is a common motif in many biologically active compounds. The specific substitution pattern of this compound, with two benzyloxy groups, offers opportunities for further modification through debenzylation to reveal hydroxyl groups, which can be functionalized to modulate the physicochemical and pharmacological properties of target molecules.
Synthesis of this compound
A plausible and efficient synthetic route to this compound is proposed, commencing from the readily available 3,5-dihydroxypyridine. The synthesis involves a three-step sequence: O-benzylation, regioselective bromination at the 2-position, and subsequent cyanation.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Bis(benzyloxy)pyridine
This step involves the Williamson ether synthesis to protect the hydroxyl groups of 3,5-dihydroxypyridine with benzyl groups.
-
Materials:
-
3,5-Dihydroxypyridine
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a solution of 3,5-dihydroxypyridine (1.0 eq) in DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3,5-bis(benzyloxy)pyridine.
-
| Parameter | Value |
| Reactants | 3,5-Dihydroxypyridine, Benzyl bromide, Potassium carbonate |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 80 °C |
| Reaction Time | 16 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of 2-Bromo-3,5-bis(benzyloxy)pyridine
This step involves the regioselective bromination of the electron-rich pyridine ring at the 2-position using N-bromosuccinimide.
-
Materials:
-
3,5-Bis(benzyloxy)pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate
-
Dichloromethane
-
-
Procedure:
-
Dissolve 3,5-bis(benzyloxy)pyridine (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-bromo-3,5-bis(benzyloxy)pyridine.
-
| Parameter | Value |
| Reactants | 3,5-Bis(benzyloxy)pyridine, N-Bromosuccinimide |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | 70-80% |
Step 3: Synthesis of this compound
The final step is a palladium-catalyzed cyanation of the 2-bromopyridine derivative.
-
Materials:
-
2-Bromo-3,5-bis(benzyloxy)pyridine
-
Zinc cyanide (Zn(CN)₂)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a solution of 2-bromo-3,5-bis(benzyloxy)pyridine (1.0 eq) in DMF, add zinc cyanide (0.6 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
| Parameter | Value |
| Reactants | 2-Bromo-3,5-bis(benzyloxy)pyridine, Zinc cyanide |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Typical Yield | 60-75% |
Applications as a Synthetic Intermediate
This compound is a valuable intermediate for the synthesis of a variety of complex molecules, particularly those with therapeutic potential. The nitrile group can be readily converted into other functional groups, and the benzyloxy groups can be deprotected to reveal hydroxyl groups for further derivatization.
Caption: Potential transformations of this compound.
Synthesis of Substituted Picolinamide Derivatives
The nitrile group can be hydrolyzed to a primary amide, which is a common pharmacophore. Subsequent debenzylation would yield 3,5-dihydroxypicolinamide, a scaffold that can be further functionalized at the hydroxyl positions to explore structure-activity relationships.
Synthesis of Tetrazole-Containing Compounds
The nitrile can undergo a [3+2] cycloaddition with an azide source, such as sodium azide, to form a tetrazole ring. Tetrazoles are often used as bioisosteres for carboxylic acids in drug design.
Synthesis of Picolinamine Derivatives
Reduction of the nitrile group provides the corresponding primary amine. This amino group can then be used in a variety of coupling reactions to introduce diverse substituents.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its preparation via a straightforward three-step sequence from 3,5-dihydroxypyridine makes it an accessible building block for medicinal chemistry programs. The strategic placement of the nitrile and benzyloxy groups allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and development. This guide provides the necessary foundational knowledge for researchers to effectively utilize this important molecule in their synthetic endeavors.
Introduction: The Electronic Influence of the Pyridine Ring
An In-depth Technical Guide to the Reactivity of the Cyano Group in Picolinonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity of the cyano group in picolinonitriles (cyanopyridines). The presence of the nitrogen atom in the pyridine ring significantly influences the electronic properties and, consequently, the reactivity of the nitrile moiety. This document details key transformations, presents quantitative data, outlines experimental protocols, and illustrates reaction pathways, serving as a critical resource for professionals in chemical synthesis and medicinal chemistry.
Picolinonitriles are a class of pyridine derivatives where a cyano (–C≡N) group is attached to the pyridine ring. The cyano group is inherently polar, with the carbon atom being electrophilic due to the electron-withdrawing nature of the nitrogen atom.[1][2] This electrophilicity is further modulated by the position of the cyano group relative to the nitrogen atom in the pyridine ring. The pyridine nitrogen is electron-withdrawing, which enhances the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic attack compared to benzonitrile.[3][4] This heightened reactivity is fundamental to the synthetic utility of picolinonitriles in constructing more complex molecules, particularly in the development of pharmaceuticals.[5][6]
Key Reactions of the Cyano Group
The enhanced electrophilicity of the cyano carbon in picolinonitriles allows for a variety of chemical transformations. The most significant of these include hydrolysis, reduction, nucleophilic additions, and cycloaddition reactions.
Hydrolysis: Pathway to Amides and Carboxylic Acids
The hydrolysis of picolinonitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to a picolinamide, followed by further hydrolysis to the corresponding picolinic acid.[7][8] This transformation can be catalyzed by acids, bases, or metal complexes.[7][9]
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom, facilitating the attack by a weak nucleophile like water.[7][10]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the strong hydroxide nucleophile directly attacks the nitrile carbon, forming an intermediate that, upon protonation, yields the amide.[7]
-
Metal-Catalyzed Hydration: Homogeneous transition metal catalysts, particularly those involving platinum or ruthenium, can efficiently hydrate nitriles to amides, often under mild conditions and with high selectivity, preventing over-hydrolysis to the carboxylic acid.[9][11] The mechanism generally involves the coordination of the nitrile to the metal center, which activates it for nucleophilic attack by water.[9]
Caption: General pathway for the hydrolysis of picolinonitriles.
Reduction: Synthesis of Aminomethylpyridines
The reduction of the cyano group in picolinonitriles provides a direct route to primary amines, specifically aminomethylpyridines, which are valuable building blocks in medicinal chemistry.[1] Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed for this transformation.[2] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic nitrile carbon.[2]
Caption: Reduction of picolinonitriles to primary amines using LiAlH₄.
Nucleophilic Addition of Organometallic Reagents
Grignard reagents (R'-MgX) readily add to the cyano group of picolinonitriles to form ketones after acidic workup.[2] The organometallic reagent acts as a potent nucleophile, attacking the nitrile carbon to form an intermediate imine salt. This salt is then hydrolyzed in the presence of acid to yield the corresponding ketone. This reaction is a powerful tool for carbon-carbon bond formation.
Caption: Synthesis of pyridyl ketones via Grignard addition to picolinonitriles.
Cycloaddition Reactions
While less common for unactivated nitriles, the cyano group can participate as a 2π component (dienophile or enophile) in pericyclic reactions, particularly in intramolecular settings, to form heterocyclic systems.[12] These formal [2+2+2] cycloadditions provide elegant, atom-efficient routes to complex fused pyridine derivatives.[12][13] For instance, a cascade reaction can be initiated involving a propargylic ene reaction, followed by an intramolecular Diels-Alder reaction where the cyano group acts as the dienophile.[12] In some cases, the cyano group can even serve as the enophilic π-bond in an intramolecular propargylic ene reaction, which is an unusual mode of reactivity.[12]
Quantitative Data Summary
The following tables summarize yields for the synthesis of various substituted picolinonitriles, demonstrating the feasibility of these reactions.
Table 1: Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles [14][15]
| Product | Procedure | Yield (%) |
| 3-Hydroxy-4-(p-tolyl)picolinonitrile | A | 84 |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | A | 84 |
| 3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile | B | 57 |
| 3-Hydroxy-4-(3-methoxyphenyl)picolinonitrile | A | 74 |
| 3-Hydroxy-4-(thiophen-2-yl)picolinonitrile | B | 48 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. The following are representative protocols for the synthesis of substituted picolinonitriles.
General Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles (Procedure A)[14][15]
This protocol describes a stepwise method for synthesizing substituted picolinonitriles.
Caption: Stepwise workflow for the synthesis of 3-hydroxy-4-aryl picolinonitriles.
Methodology:
-
Step 1: To a solution of the starting 4-propargylaminoisoxazole in THF, add triethylamine (Et₃N), the corresponding aryl iodide, copper(I) iodide (CuI), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with aqueous ammonium chloride and extracted with an organic solvent.
-
The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the isoxazolopyridine intermediate.
-
Step 2: The isolated intermediate is dissolved in ethanol (EtOH).
-
Sodium ethoxide (NaOEt) is added, and the mixture is heated to reflux for approximately 1 hour.
-
After cooling, the reaction is neutralized with 1 M HCl.
-
The mixture is extracted, the organic layers are dried and concentrated, and the final product is purified by column chromatography.
One-Pot Synthesis of 3-Hydroxy-4-Aryl Picolinonitriles (Procedure B)[14][15]
Methodology:
-
Follow steps 1-3 from Procedure A for the initial coupling reaction.
-
After the initial reaction is complete, sodium ethoxide (NaOEt) is added directly to the reaction mixture.
-
The mixture is then heated to reflux for 1 hour.
-
The reaction is cooled, worked up, and purified as described in steps 7-8 of Procedure A to yield the final product.
Applications in Drug Development
The functional groups derived from the reactions of picolinonitriles are prevalent in a wide range of biologically active molecules.[6][16]
-
Amides: The picolinamide scaffold is a key structural feature in numerous pharmaceuticals.
-
Amines: Primary amines derived from picolinitrile reduction are crucial intermediates for creating compounds that can interact with biological targets, such as enzymes.[17]
-
Ketones: Pyridyl ketones serve as versatile precursors for more complex heterocyclic systems used in drug discovery.
The ability to selectively functionalize the picolinonitrile core allows medicinal chemists to fine-tune the physicochemical properties (e.g., solubility, membrane permeability) and biological activity of drug candidates.[5][17] For example, 5-formylpicolinonitrile is a valuable intermediate in medicinal chemistry, with its formyl group being convertible to an amine, a critical element for interacting with enzyme catalytic sites.[17]
Conclusion
The cyano group in picolinonitriles exhibits a rich and versatile reactivity, significantly influenced by the electronic effects of the pyridine ring. Key transformations such as hydrolysis, reduction, and nucleophilic additions provide reliable pathways to synthetically valuable amides, amines, and ketones. Furthermore, the participation of the cyano group in cycloaddition reactions opens avenues for the construction of complex polycyclic systems. A thorough understanding of these reactions, supported by detailed protocols and quantitative data, is essential for researchers engaged in organic synthesis and the development of novel therapeutics.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 2. Reaction of substituted pyridine- and N-oxylpyridine-carboxylic acids with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Ch20 : RCONH2 to other derivatives [chem.ucalgary.ca]
- 11. scispace.com [scispace.com]
- 12. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in [2+2+2] cycloaddition reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 5-Formylpicolinonitrile | 131747-68-7 | Benchchem [benchchem.com]
Methodological & Application
Synthesis of 3,5-Disubstituted Picolinonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-disubstituted picolinonitriles, a class of compounds with significant potential in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic transformations, offering reliable methods for accessing this important molecular scaffold.
Introduction
Picolinonitriles, or 2-cyanopyridines, are valuable intermediates in the synthesis of a wide range of functionalized molecules, including pharmaceuticals, agrochemicals, and novel materials. The nitrile group serves as a versatile handle for further chemical modifications. The presence of substituents at the 3- and 5-positions of the pyridine ring allows for fine-tuning of the molecule's steric and electronic properties, which is crucial in drug design and development. This document details two primary methodologies for the synthesis of 3,5-disubstituted picolinonitriles: direct cyanation of a substituted pyridine and cyanation of a di-substituted halopyridine.
Data Summary
The following table summarizes the quantitative data for the synthesis of representative 3,5-disubstituted picolinonitriles using the protocols detailed in this document.
| Entry | Starting Material | Product | Method | Reagents | Yield (%) |
| 1 | 3,5-Dimethylpyridine | 3,5-Dimethyl-2-pyridinecarbonitrile | Direct Cyanation | 1. Nitric Acid, Trifluoroacetic Anhydride2. Potassium Cyanide | 82%[1] |
| 2 | 2,5-Dibromo-3-methylpyridine | 5-Bromo-3-methylpicolinonitrile | Cyanide Displacement | Copper(I) Cyanide | 57.6%[2] |
Experimental Protocols
Protocol 1: Direct Cyanation of 3,5-Dimethylpyridine
This protocol describes the synthesis of 3,5-dimethyl-2-pyridinecarbonitrile from 3,5-dimethylpyridine via an activation step followed by treatment with a cyanide salt.[1]
Materials:
-
3,5-Dimethylpyridine
-
Concentrated Nitric Acid (HNO₃)
-
Trifluoroacetic Anhydride (TFAA)
-
Potassium Cyanide (KCN)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Activation: In a round-bottom flask, dissolve 3,5-dimethylpyridine (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.1 eq) to the solution.
-
Following the addition of nitric acid, add trifluoroacetic anhydride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Cyanation: In a separate flask, prepare a solution of potassium cyanide (1.5 eq) in water.
-
Add the aqueous potassium cyanide solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir vigorously for 12-16 hours.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3,5-dimethyl-2-pyridinecarbonitrile.[1]
Protocol 2: Synthesis of 5-Bromo-3-methylpicolinonitrile from 2,5-Dibromo-3-methylpyridine
This protocol details the synthesis of 5-bromo-3-methylpicolinonitrile via a cyanide displacement reaction from 2,5-dibromo-3-methylpyridine.[2]
Materials:
-
2,5-Dibromo-3-methylpyridine
-
Copper(I) Cyanide (CuCN)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2,5-dibromo-3-methylpyridine (1.0 eq) in dimethylformamide, add copper(I) cyanide (1.0 eq).[2]
-
Reaction Conditions: Stir the reaction mixture at 120 °C for 12 hours.[2]
-
Work-up: Upon completion of the reaction, partition the mixture between ethyl acetate and water.[2]
-
Separate the organic layer, wash with saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and filter.[2]
-
Purification: Concentrate the filtrate and purify by column chromatography to yield 5-bromo-3-methylpicolinonitrile as a white solid.[2]
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of 3,5-disubstituted picolinonitriles.
Caption: Workflow for Direct Cyanation of 3,5-Disubstituted Pyridines.
Caption: Workflow for Cyanide Displacement from 2-Halopyridines.
Alternative Synthetic Routes
Another prominent method for the synthesis of picolinonitriles is the Sandmeyer reaction .[3][4][5] This reaction involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[3][4] This approach would be applicable to a 3,5-disubstituted-2-aminopyridine precursor. The general steps involve diazotization of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C), followed by the addition of a copper(I) cyanide solution.[6]
Caption: General Workflow for the Sandmeyer Reaction.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. 5-bromo-3-methylpicolinonitrile | 156072-86-5 [chemicalbook.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-methylpicolinonitrile | 474824-78-7 | Benchchem [benchchem.com]
Application Notes & Protocols: Benzyl Protection of Hydroxypyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzyl group (Bn) is a crucial protecting group for hydroxyl functionalities in the synthesis of complex molecules, particularly in pharmaceutical development. Hydroxypyridines, key structural motifs in many bioactive compounds, present a unique challenge for protection due to their ability to exist as tautomers (hydroxypyridine and pyridone forms). This leads to the potential for alkylation at either the nitrogen or oxygen atom, a classic chemical problem known as N- versus O-alkylation.[1] The regioselectivity of the benzylation reaction is highly sensitive to factors such as the hydroxypyridine isomer, counterion, solvent, and alkylating agent.[2] This document provides detailed methodologies and protocols for the selective benzyl protection of hydroxypyridines.
Core Concept: Tautomerism and Regioselectivity
2- and 4-Hydroxypyridines exist in equilibrium with their pyridone tautomers. The position of this equilibrium is influenced by the solvent and other conditions. This ambident nucleophilic nature is the root of the selectivity challenge.
-
O-Alkylation: Generally favored by conditions that promote the hydroxyl form and use "hard" electrophiles. Silver salts, for instance, are known to promote O-alkylation of 2-pyridones.[2]
-
N-Alkylation: Generally favored by conditions that promote the pyridone form. Alkaline metal salts often favor N-alkylation.[2] A catalyst- and base-free approach has also been shown to be highly selective for N-alkylation.[3]
Caption: Tautomeric equilibrium of 2-hydroxypyridine and 2-pyridone.
Methodology Selection Workflow
Choosing the correct benzylation methodology depends on the substrate and the desired outcome (O- vs. N-protection). The following diagram outlines a general decision-making process.
Caption: Decision workflow for selecting a benzylation method.
Application Notes and Data
Benzylation of 2-Hydroxypyridines (2-Pyridones)
This isomer is the most studied due to the pronounced competition between N- and O-alkylation.
Selective O-Benzylation: A novel and highly effective method for the selective O-benzylation of 2-pyridones utilizes a ternary system of ZnO, ZnCl₂, and N,N-diisopropylethylamine (DIEA).[2] This method tolerates a wide range of functional groups on the benzyl halide.[2] Conventional methods often employ silver salts (Ag₂O, Ag₂CO₃) to favor O-alkylation.[2]
Table 1: Zinc-Mediated O-Benzylation of 2-Oxo-1,2-dihydropyridines with Substituted Benzyl Halides [2] Standard Conditions: 2-oxo-1,2-dihydropyridine (1a), benzyl halide (1.2 equiv.), ZnO (0.3 equiv.), ZnCl₂ (0.1 equiv.), DIEA (2.0 equiv.), Toluene, 110 °C, 24h, Argon atm.
| Entry | Benzyl Halide | Product | Yield (%) |
| 1 | Benzyl bromide | 3a | 85 |
| 2 | 4-Methylbenzyl bromide | 3b | 89 |
| 3 | 4-Chlorobenzyl chloride | 3c | 81 |
| 4 | 4-Bromobenzyl bromide | 3d | 83 |
| 5 | 4-Nitrobenzyl bromide | 3f | 79 |
| 6 | 4-Methoxybenzyl chloride | 3g | 82 |
Selective N-Benzylation: N-alkylation is often achieved under base-free conditions by simply heating the 2-hydroxypyridine with a benzyl halide.[3] The regioselectivity can also be controlled by the heating technique (microwave vs. conventional) and the leaving group on the benzyl halide.[4] Palladium-catalyzed "borrowing hydrogen" strategies using benzyl alcohols as the alkylating agent also provide an atom-economical route to N-benzylated products.[5]
Benzylation of 3-Hydroxypyridines
3-Hydroxypyridine primarily reacts at the nitrogen atom, as the hydroxyl group is more phenolic and less acidic than the N-H in the pyridone tautomers of 2- and 4-isomers. The typical product of direct benzylation is the N-benzyl-3-hydroxypyridinium salt.
N-Benzylation to Pyridinium Salt: The reaction is commonly performed by treating 3-hydroxypyridine with a benzyl halide in a hydrocarbon solvent like toluene or xylene at elevated temperatures.[6] This quaternary ammonium salt is a key intermediate in the synthesis of N-benzyl-3-hydroxypiperidine, a precursor for pharmaceuticals like Benidipine.[7][8] The subsequent reduction of the pyridine ring can be achieved with reagents like sodium borohydride or through catalytic hydrogenation.[6][8][9]
Table 2: Conditions for N-Benzylation of 3-Hydroxypyridine
| Benzylating Agent | Solvent | Temperature | Product | Reference |
| Benzyl chloride | Toluene | 100-110 °C (reflux) | 1-benzyl-3-hydroxypyridinium chloride | [6] |
| Benzyl chloride | (Not specified) | (Not specified) | N-benzyl-3-hydroxypyridinium quaternary salt | [8] |
| Benzyl chloroformate | (Not specified) | (Not specified) | 1-benzyloxycarbonyl-5-hydroxy-2-piperideine (via reduction) | [10] |
Benzylation of 4-Hydroxypyridines (4-Pyridones)
Similar to 2-hydroxypyridine, the 4-isomer exists in tautomeric equilibrium with 4-pyridone. The principles of controlling N- versus O-alkylation are therefore similar.
Detailed Experimental Protocols
Caption: General experimental workflow for a benzylation reaction.
Protocol 1: General O-Benzylation via Williamson Synthesis
This protocol is adapted from standard procedures for benzylation of hydroxyl groups.[11]
-
Preparation: Dissolve the hydroxypyridine substrate (1.0 equiv.) in dry N,N-dimethylformamide (DMF, 5-10 mL/mmol) in a flame-dried flask under an argon atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv.) portion-wise.
-
Alkylation: While maintaining the temperature at 0 °C, add benzyl bromide (BnBr, 1.2 equiv.) dropwise to the stirring suspension.
-
Reaction: Allow the reaction mixture to warm gradually to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by cooling to 0 °C and adding water or saturated ammonium chloride solution.
-
Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to obtain the desired O-benzyl pyridine.[11]
Protocol 2: Zinc-Mediated Selective O-Benzylation of 2-Pyridone
This protocol is based on the method developed for high O-selectivity.[2]
-
Preparation: To an oven-dried reaction tube, add the 2-pyridone substrate (1.0 equiv.), ZnO (0.3 equiv.), and ZnCl₂ (0.1 equiv.).
-
Reagent Addition: Seal the tube with a septum and purge with argon. Add dry toluene (5-10 mL/mmol), followed by N,N-diisopropylethylamine (DIEA, 2.0 equiv.) and the corresponding benzyl halide (1.2 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 2-benzyloxypyridine derivative.[2]
Protocol 3: N-Benzylation of 3-Hydroxypyridine to its Pyridinium Salt
This protocol is adapted from procedures used in the synthesis of pharmaceutical intermediates.[6]
-
Preparation: Add 3-hydroxypyridine (1.0 equiv.) and toluene (10 mL/mmol) to a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add benzyl chloride (1.1 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 10-12 hours, or until precipitation of the product is complete.
-
Isolation: Cool the mixture to room temperature. Collect the solid precipitate by filtration.
-
Purification: Wash the collected solid with a cold solvent such as acetone or diethyl ether to remove unreacted starting materials and impurities, then dry under vacuum to yield the 1-benzyl-3-hydroxypyridinium chloride salt.
Deprotection of Benzyl Ethers
The removal of the benzyl protecting group is a critical final step. The choice of method depends on the overall functionality of the molecule.
-
Catalytic Hydrogenolysis: This is the most common and cleanest method. The protected compound is treated with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C).[12][13] This method is not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).
-
Strong Acid Cleavage: Benzyl ethers can be cleaved by strong acids, but this method is limited to substrates that can withstand harsh acidic conditions.[13][14]
-
Oxidative Cleavage: For acid- or hydrogenation-sensitive substrates, oxidative methods can be employed. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are particularly effective for cleaving p-methoxybenzyl (PMB) ethers but can also be used for simple benzyl ethers.[13]
References
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Water-promoted dehydrative coupling of 2-aminopyridines in heptane via a borrowing hydrogen strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process For Preparation Of N Benzyl 3 Hydroxy Piperidine [quickcompany.in]
- 7. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN101817779B - Novel synthesis process of N-benzyl-3-piperidinol, novel nickel-based catalyst and preparation method thereof - Google Patents [patents.google.com]
- 9. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]
- 10. Novel reduction of 3-hydroxypyridine and its use in the enantioselective synthesis of (+)-pseudoconhydrine and (+)-N-methylpseudoconhydrine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Benzyl Ethers [organic-chemistry.org]
- 14. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Bis(benzyloxy)picolinonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Bis(benzyloxy)picolinonitrile is a valuable heterocyclic building block for the synthesis of complex molecules in medicinal chemistry. Its substituted pyridine core is a "privileged scaffold" frequently found in biologically active compounds, including numerous FDA-approved drugs. The benzyloxy groups serve as protecting groups for hydroxyl functionalities, which are often crucial for interactions with biological targets, while the nitrile group offers versatile chemistry for the introduction of other key functional groups, such as primary amines.
This document provides detailed application notes and protocols for the use of this compound as a key starting material in the synthesis of potent kinase inhibitors, with a particular focus on the PI3K/mTOR signaling pathway.
Application: Synthesis of PI3K/mTOR Inhibitors
The Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several small molecule inhibitors targeting this pathway have been developed, with many featuring a substituted pyridine or pyrimidine core.
This compound is an ideal precursor for the synthesis of molecules that mimic the core structure of potent PI3K/mTOR inhibitors like GSK2126458 (omipalisib). The strategic placement of the functional groups on the picolinonitrile ring allows for the elaboration into the complex structures required for high-affinity binding to the kinase domain.
Quantitative Data: Biological Activity of a Representative PI3K/mTOR Inhibitor
The following table summarizes the in vitro inhibitory activity of GSK2126458, a potent PI3K/mTOR inhibitor whose core scaffold can be synthesized from this compound.
| Target Kinase | IC50 (nM) | Ki (nM) |
| PI3Kα | 0.019 | - |
| PI3Kβ | 0.06 | - |
| PI3Kδ | 0.024 | - |
| PI3Kγ | 0.13 | - |
| mTORC1 | - | 0.18 |
| mTORC2 | - | 0.3 |
| DNA-PK | 0.28 | - |
Data sourced from publicly available information on GSK2126458 (omipalisib).[2]
Experimental Protocols
The following protocols describe a proposed synthetic route from this compound to a key 3-amino-5-hydroxypyridine intermediate, a crucial building block for the synthesis of GSK2126458 and related kinase inhibitors.
Protocol 1: Reduction of Nitrile to Primary Amine
This protocol describes the conversion of the nitrile group of this compound to a primary amine.
Materials:
-
This compound
-
Raney Nickel (50% slurry in water)
-
Ethanol, absolute
-
Ammonia, 7N solution in methanol
-
Hydrogen gas
-
Parr shaker or similar hydrogenation apparatus
-
Celite®
Procedure:
-
To a Parr shaker bottle, add this compound (1.0 eq).
-
Add absolute ethanol to dissolve the starting material.
-
Carefully add Raney Nickel slurry (0.5 eq by weight).
-
Add a 7N solution of ammonia in methanol (2.0 eq).
-
Seal the Parr shaker bottle and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Shake the mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude (3,5-bis(benzyloxy)pyridin-2-yl)methanamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of Benzyloxy Groups
This protocol describes the removal of the benzyl protecting groups to yield the free hydroxyl groups.
Materials:
-
(3,5-bis(benzyloxy)pyridin-2-yl)methanamine
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrogen gas
-
Balloon or hydrogenation apparatus
Procedure:
-
Dissolve the (3,5-bis(benzyloxy)pyridin-2-yl)methanamine (1.0 eq) in methanol in a round-bottom flask.
-
Carefully add 10% palladium on carbon (0.1 eq by weight) under a nitrogen atmosphere.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the 6-(aminomethyl)pyridine-3,5-diol.
Visualizations
Signaling Pathway
Caption: PI3K/mTOR Signaling Pathway and Inhibition.
Experimental Workflow
Caption: Synthetic Workflow from Starting Material.
References
Application Notes: 3,5-Bis(benzyloxy)picolinonitrile as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Research Use Only.
Introduction
3,5-Bis(benzyloxy)picolinonitrile is a versatile synthetic intermediate possessing a highly functionalized pyridine core. The presence of two benzyloxy groups and a nitrile moiety offers multiple reaction sites for the construction of complex heterocyclic systems. This document outlines a hypothetical application of this compound as a precursor for the synthesis of a putative pyrido[2,3-d]pyrimidine-based kinase inhibitor, targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[1][2][3][4][5] The described synthetic route and biological evaluation are based on established methodologies for analogous compounds.
Hypothetical Kinase Inhibitor Profile
For the purpose of these application notes, we will designate the hypothetical kinase inhibitor derived from this compound as "Hypothetical Compound A" .
Target: Phosphoinositide 3-kinase alpha (PI3Kα)
Mechanism of Action: ATP-competitive inhibitor
Data Presentation
The following table summarizes the hypothetical inhibitory activity of "Hypothetical Compound A" against a panel of PI3K isoforms, benchmarked against known PI3K inhibitors.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Hypothetical Compound A | 25 | 150 | 120 | 200 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 |
Note: The IC50 values for "Hypothetical Compound A" are purely illustrative for this application note. The data for Buparlisib and Alpelisib are from published sources for comparative purposes.[6]
Experimental Protocols
I. Synthesis of Hypothetical Compound A
The synthesis of "Hypothetical Compound A" from this compound is proposed to proceed through a multi-step sequence involving reduction, cyclization, and functionalization.
Step 1: Synthesis of 3,5-Bis(benzyloxy)-2-(aminomethyl)pyridine
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of the Pyrido[2,3-d]pyrimidine Core
-
A mixture of 3,5-Bis(benzyloxy)-2-(aminomethyl)pyridine (1.0 eq) and urea (5.0 eq) is heated at 180-190 °C for 2 hours.
-
Cool the reaction mixture to room temperature and triturate with water.
-
Collect the solid precipitate by filtration, wash with water and diethyl ether, and dry under vacuum to obtain the crude pyrido[2,3-d]pyrimidin-4-one.
Step 3: Chlorination of the Pyrido[2,3-d]pyrimidine Core
-
Reflux the crude pyrido[2,3-d]pyrimidin-4-one from the previous step in an excess of phosphoryl chloride (POCl₃) for 6 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Suzuki Coupling to Introduce a Substituted Phenyl Moiety
-
To a solution of the chlorinated pyrido[2,3-d]pyrimidine (1.0 eq) and a suitable boronic acid (1.2 eq) in a mixture of toluene, ethanol, and water, add sodium carbonate (2.0 eq) and a catalytic amount of a palladium catalyst (e.g., Pd(PPh₃)₄).
-
Heat the mixture to reflux under an inert atmosphere for 12 hours.
-
Cool the reaction to room temperature, and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield "Hypothetical Compound A".
II. In Vitro Kinase Inhibition Assay
The inhibitory activity of "Hypothetical Compound A" against PI3Kα can be determined using a LanthaScreen™ Eu Kinase Binding Assay.[7][8][9]
Materials:
-
PI3Kα enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[9]
-
"Hypothetical Compound A" (dissolved in DMSO)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of "Hypothetical Compound A" in DMSO.
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Prepare a kinase/antibody mixture in Kinase Buffer A and add 5 µL to each well.
-
Prepare the tracer solution in Kinase Buffer A and add 5 µL to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Visualizations
Caption: Hypothetical synthesis of Compound A.
Caption: Inhibition of the PI3K/Akt pathway.
Caption: Experimental workflow for kinase assay.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 6. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Functionalization of the Picolinonitrile Ring
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the picolinonitrile ring, a key scaffold in medicinal chemistry. Picolinonitrile derivatives have garnered significant interest due to their diverse biological activities, including roles as enzyme inhibitors and modulators of cellular signaling pathways.[1][2][3] This guide covers key functionalization reactions, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Overview of Picolinonitrile Functionalization
The picolinonitrile ring, or 2-cyanopyridine, is an electron-deficient aromatic system, which influences its reactivity. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom facilitates certain types of reactions, particularly nucleophilic aromatic substitution and reactions at the positions ortho and para to the nitrogen atom.[4] Key strategies for functionalizing this ring include:
-
Nucleophilic Aromatic Substitution (SNA r): This is a prominent reaction for pyridine rings, especially when activated by electron-withdrawing groups.[5][6] Halogenated picolinonitriles are common substrates for substitution with various nucleophiles.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the picolinonitrile scaffold.[1][7][8]
-
C-H Functionalization: Direct functionalization of C-H bonds is an increasingly important strategy for atom-economical synthesis, though it can be challenging for electron-deficient rings like pyridine.[9][10][11]
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, offering pathways to construct fused heterocyclic systems.[12][13]
Experimental Protocols
Nucleophilic Aromatic Substitution: Synthesis of Substituted Aminopicolinonitriles
This protocol describes the substitution of a chlorine atom on a picolinonitrile ring with an amine.
General Procedure:
-
To a solution of a chloropicolinonitrile derivative (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq.) and a base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq.).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
If a precipitate forms, collect it by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Example Data:
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 2-chloro-3-nitropyridine | Piperazine | 2-(Piperazin-1-yl)-3-nitropyridine | - | [14] |
| 2-Chloro-5-nitropyridine | Hydroxyl compounds | Substituted 5-nitropyridin-2-yl ethers | - | [14] |
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling
This protocol outlines the synthesis of aryl-substituted picolinonitriles via a Suzuki-Miyaura cross-coupling reaction.
General Procedure:
-
In a reaction vessel, combine the halopicolinonitrile (1.0 eq.), the boronic acid or boronic ester derivative (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add a solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to a temperature between 80 °C and 110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Example Data:
| Picolinonitrile Derivative | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2-Picolinic acid | Aryl bromides | Pd(OAc)₂/dppf | Ag₂CO₃ | DMF | - | [1] |
| Nitroarenes | Arylboronic acids | Pd/BrettPhos | - | - | - | [15] |
Biological Applications and Signaling Pathways
Functionalized picolinonitriles are being investigated for their potential as therapeutic agents, particularly as kinase inhibitors in cancer therapy.
PI3K/mTOR Signaling Pathway
The phosphatidylinositol-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16] Dysregulation of this pathway is frequently observed in various cancers. Certain morpholinopyrimidine-5-carbonitrile derivatives have been identified as dual PI3K/mTOR inhibitors.[16]
Below is a simplified diagram of the PI3K/mTOR signaling pathway and the inhibitory action of these compounds.
PIM-1 Kinase Inhibition
PIM-1 kinase is a serine/threonine kinase that plays a role in cell cycle progression and apoptosis. It is a target for anticancer drug development. Certain pyrido[2,3-d]pyrimidine derivatives, synthesized from aminonicotinonitrile precursors, have shown potent PIM-1 kinase inhibitory activity.[2][3]
Below is a diagram illustrating the role of PIM-1 in promoting cell survival and its inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected picolinonitrile derivatives against key biological targets.
Table 1: Inhibitory Activity of Morpholinopyrimidine-5-carbonitrile Derivatives [16]
| Compound | Target | IC₅₀ (μM) |
| 12b | Leukemia SR cell line | 0.10 ± 0.01 |
| PI3Kα | 0.17 ± 0.01 | |
| PI3Kβ | 0.13 ± 0.01 | |
| PI3Kδ | 0.76 ± 0.04 | |
| mTOR | 0.83 ± 0.05 | |
| 12d | Leukemia SR cell line | 0.09 ± 0.01 |
| PI3Kα | 1.27 ± 0.07 | |
| PI3Kβ | 3.20 ± 0.16 | |
| PI3Kδ | 1.98 ± 0.11 | |
| mTOR | 2.85 ± 0.17 |
Table 2: PIM-1 Kinase Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives [2][3]
| Compound | IC₅₀ (nM) | % Inhibition |
| 4 | 11.4 | 97.8 |
| 10 | 17.2 | 94.6 |
| Staurosporine (control) | 16.7 | 95.6 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of functionalized picolinonitrile derivatives.
References
- 1. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Cyano Diels-Alder and Cyano Ene Reactions. Applications in a Formal [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 15. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Palladium-Catalyzed Cross-Coupling Reactions of Benzyloxypyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of benzyloxypyridine derivatives. Benzyloxypyridines are valuable precursors in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, offer powerful and versatile methods for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the efficient diversification of the benzyloxypyridine scaffold.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, allowing for the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance.[1][2] These reactions are central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[3] The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation (for Suzuki, Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.[4]
The choice of palladium precursor, ligand, base, and solvent is crucial for the success of these transformations and is highly dependent on the specific substrates being coupled. This document outlines optimized conditions and protocols for the cross-coupling of various benzyloxypyridine isomers.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide.[5] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl-aryl structures.[6]
Quantitative Data for Suzuki-Miyaura Coupling of Benzyloxypyridines
| Entry | Benzyloxypyridine Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzyloxy-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ | DMF | 120 | 20 (MW) | 69[7] |
| 2 | 3-Benzyloxy-5-bromopyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ | Dioxane | 100 | 12 | 85 |
| 3 | 4-Benzyloxy-3-bromopyridine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 16 | 78 |
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Benzyloxy-5-bromopyridine with Phenylboronic Acid
Materials:
-
2-Benzyloxy-5-bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
JohnPhos
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure: [7]
-
To a microwave vial, add 2-benzyloxy-5-bromopyridine (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and JohnPhos (0.10 mmol).
-
Add anhydrous DMF (2 mL).
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyloxy-5-phenylpyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, enabling the synthesis of a wide variety of arylamines.[1][2] It is particularly useful for coupling amines with aryl halides that are unreactive towards traditional nucleophilic aromatic substitution.[2]
Quantitative Data for Buchwald-Hartwig Amination of Benzyloxypyridines
| Entry | Benzyloxypyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Benzyloxy-6-chloropyridine | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | 6 | 94[3] |
| 2 | 2-Benzyloxy-5-bromopyridine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 88 |
| 3 | 4-Benzyloxy-2-chloropyridine | n-Butylamine | [Pd₂(dba)₃] (1) | RuPhos (2) | K₃PO₄ | Dioxane | 80 | 18 | 91 |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Benzyloxy-6-chloropyridine with Morpholine
Materials:
-
3-Benzyloxy-6-chloropyridine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure: [3]
-
To a Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 3-benzyloxy-6-chloropyridine (1.0 mmol) and morpholine (1.5 mmol).
-
Heat the reaction mixture to 100 °C for 6 hours.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired aminated product.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8]
Quantitative Data for Sonogashira Coupling of Benzyloxypyridines
| Entry | Benzyloxypyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Benzyloxy-3-iodopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92[10] |
| 2 | 2-Benzyloxy-5-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[10] |
| 3 | 3-Benzyloxy-5-iodopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | - | TBAF | - | 100 | 1 | 95[11] |
Experimental Protocol: Sonogashira Coupling of 4-Benzyloxy-3-iodopyridine with Phenylacetylene
Materials:
-
4-Benzyloxy-3-iodopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure: [10]
-
To a Schlenk tube under an inert atmosphere, add 4-benzyloxy-3-iodopyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), and CuI (0.05 mmol).
-
Add anhydrous DMF (5 mL) and triethylamine (1 mL).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C for 3 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Heck Reaction
The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for the construction of C(sp²)–C(sp²) bonds and is widely used in the synthesis of complex organic molecules.[13]
Quantitative Data for Heck Reaction of Benzyloxypyridines
| Entry | Benzyloxypyridine Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzyloxy-5-bromopyridine | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 24 | 85 |
| 2 | 3-Benzyloxy-5-iodopyridine | Styrene | PdCl₂ (5) | - | K₂CO₃ | DMF | 120 | 12 | 75 |
| 3 | 4-Benzyloxy-3-bromopyridine | n-Butyl acrylate | [SIPr·H][Pd(ƞ³-2-Me-allyl)Cl₂] (1.4) | - | K₂CO₃ | DMF | 100 | 20 | 90[14] |
Experimental Protocol: Heck Reaction of 2-Benzyloxy-5-bromopyridine with Methyl Acrylate
Materials:
-
2-Benzyloxy-5-bromopyridine
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
Procedure:
-
To a sealed tube, add 2-benzyloxy-5-bromopyridine (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Add anhydrous acetonitrile (5 mL) and triethylamine (1.5 mmol).
-
Add methyl acrylate (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and efficient platform for the functionalization of benzyloxypyridines. The choice of reaction conditions, particularly the catalyst, ligand, and base, is critical for achieving high yields and selectivity. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the synthesis of novel and complex benzyloxypyridine-based molecules. Further optimization may be required for specific substrates and coupling partners not explicitly covered in this document.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 12. Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
Application Notes and Protocols for the Scale-up Synthesis of 3,5-Bis(benzyloxy)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of 3,5-Bis(benzyloxy)picolinonitrile, a key intermediate in the development of various pharmaceutical compounds. The described methodology is designed to be robust and scalable for laboratory and pilot plant settings.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry due to its versatile chemical handles that allow for further molecular elaboration. The synthesis of this compound on a larger scale requires careful optimization of reaction conditions to ensure high yield, purity, and safety. This document outlines a two-step synthetic sequence starting from 3,5-dihydroxypicolinamide, which involves a dehydration reaction to form the nitrile, followed by a Williamson ether synthesis to introduce the benzyl protective groups.
Overall Reaction Scheme
The synthesis of this compound can be achieved from 3,5-dihydroxypicolinamide through a two-step process involving dehydration followed by benzylation.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dihydroxypicolinonitrile
This step involves the dehydration of 3,5-dihydroxypicolinamide. Trifluoroacetic anhydride (TFAA) is used as the dehydrating agent.
Materials:
-
3,5-dihydroxypicolinamide
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 3,5-dihydroxypicolinamide (1.0 eq) in a mixture of pyridine (2.0 eq) and dichloromethane (DCM, 10 mL/g of amide) at 0 °C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.5 eq) dropwise via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 10 mL/g of initial amide).
-
Combine the organic layers and wash with brine (1 x 10 mL/g of initial amide).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3,5-dihydroxypicolinonitrile as a solid.
Table 1: Summary of Quantitative Data for Step 1
| Parameter | Value |
| Starting Material | 3,5-dihydroxypicolinamide |
| Product | 3,5-dihydroxypicolinonitrile |
| Typical Scale | 10 g |
| Molar Equivalents | Amide: 1.0, Pyridine: 2.0, TFAA: 1.5 |
| Reaction Time | 12-16 h |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
Step 2: Synthesis of this compound
This step involves the benzylation of 3,5-dihydroxypicolinonitrile using benzyl bromide in the presence of a base.
Materials:
-
3,5-dihydroxypicolinonitrile
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,5-dihydroxypicolinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 15 mL/g of nitrile), add potassium carbonate (3.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (2.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL/g of initial nitrile).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL/g of initial nitrile).
-
Combine the organic layers and wash with water (2 x 20 mL/g of initial nitrile) and then with brine (1 x 20 mL/g of initial nitrile).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Table 2: Summary of Quantitative Data for Step 2
| Parameter | Value |
| Starting Material | 3,5-dihydroxypicolinonitrile |
| Product | This compound |
| Typical Scale | 5 g |
| Molar Equivalents | Nitrile: 1.0, K₂CO₃: 3.0, BnBr: 2.5 |
| Reaction Time | 4-6 h |
| Reaction Temperature | 60 °C |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99% |
Visualization of Experimental Workflow
Caption: Workflow for the two-step synthesis of this compound.
Safety Considerations
-
Trifluoroacetic anhydride (TFAA) is corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Benzyl bromide is a lachrymator and is corrosive. Handle in a fume hood with appropriate PPE.
-
N,N-Dimethylformamide (DMF) is a potential teratogen. Avoid inhalation and skin contact.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where specified.
-
Follow standard laboratory safety procedures for handling all chemicals and equipment.
Disclaimer: This protocol is intended for use by trained professionals. The reaction conditions may need to be optimized for different scales and equipment. All work should be performed in a well-ventilated laboratory with appropriate safety precautions.
Application Notes and Protocols for the Purification of Picolinonitrile Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinonitrile derivatives are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and materials science. Their synthesis often results in complex mixtures containing starting materials, byproducts, and isomers, necessitating efficient purification methods. Column chromatography is a fundamental and versatile technique for the isolation and purification of these compounds.[1][2] This document provides detailed application notes and protocols for the purification of picolinonitrile derivatives using conventional silica gel chromatography and High-Performance Liquid Chromatography (HPLC).
Principles of Chromatographic Separation
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1] For picolinonitrile derivatives, which possess a degree of polarity due to the nitrile and pyridine moieties, normal-phase chromatography using a polar stationary phase like silica gel is highly effective. The separation is achieved by exploiting the different affinities of the compounds in the mixture for the stationary phase and the mobile phase. Less polar compounds travel faster down the column, while more polar compounds are retained longer.[1]
General Workflow for Purification of Picolinonitrile Derivatives
The purification process for picolinonitrile derivatives by column chromatography follows a systematic workflow, from initial reaction workup to the isolation of the pure compound.
Caption: Workflow for the purification of picolinonitrile derivatives.
Experimental Protocols
Protocol 1: Purification of a Generic Picolinonitrile Derivative by Flash Column Chromatography
This protocol describes a general method for the purification of a synthesized picolinonitrile derivative using flash column chromatography with silica gel.
Materials:
-
Crude picolinonitrile derivative
-
Silica gel (230-400 mesh)[3]
-
Solvents: Petroleum Ether (PE) or Hexanes, Ethyl Acetate (EA), Dichloromethane (DCM), Methanol (MeOH)
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer of sand (approx. 1-2 cm) over the cotton.[1]
-
In a separate beaker, prepare a slurry of silica gel in a non-polar solvent (e.g., Petroleum Ether).
-
Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove air bubbles.[1]
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance when adding the mobile phase.[4]
-
Wash the column with the initial mobile phase until the silica gel is fully equilibrated.
-
-
Sample Loading:
-
Dissolve the crude picolinonitrile derivative in a minimal amount of a suitable solvent, such as DCM or the mobile phase.[1]
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.[1]
-
Allow the sample to adsorb onto the silica gel by draining the solvent until it is level with the sand.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% Petroleum Ether or a PE:EA mixture with a high PE ratio).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., Ethyl Acetate). This can be done in a stepwise or continuous gradient.
-
Collect the eluent in fractions.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure desired product.
-
-
Isolation:
-
Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain the purified picolinonitrile derivative.
-
Protocol 2: HPLC Purification of Picolinonitrile Isomers
This protocol is adapted for the separation of closely related picolinonitrile isomers, based on methods for similar pyridine derivatives.[5]
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
A suitable column for separating polar compounds, such as a UPLC HSS T3 1.8 µm, 2.1 x 150 mm column or a C18 column.[5]
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Sample Preparation:
-
Dissolve the mixture of picolinonitrile isomers in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 40-50 °C).[5]
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient to increase the proportion of Mobile Phase B (e.g., from 5% to 95% B over 20 minutes).
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection and Isolation:
-
Collect the fractions corresponding to the desired isomer peaks.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
The following table provides representative data for the purification of a hypothetical picolinonitrile derivative using different chromatographic conditions.
| Compound ID | Method | Stationary Phase | Mobile Phase (Gradient) | Retention Time (min) | Yield (%) | Purity (%) |
| PN-01 | Flash Chromatography | Silica Gel | PE:EA (9:1 to 7:3) | N/A | 85 | >98 |
| PN-02 | Flash Chromatography | Silica Gel | DCM:MeOH (100:0 to 98:2) | N/A | 78 | >97 |
| PN-Isomer A | HPLC | C18 | ACN/H₂O with 0.1% TFA | 12.5 | 45 | >99 |
| PN-Isomer B | HPLC | C18 | ACN/H₂O with 0.1% TFA | 14.2 | 42 | >99 |
Troubleshooting and Application Notes
-
Tailing of Peaks: For basic compounds like picolinonitriles, peak tailing can occur on silica gel due to interaction with acidic silanol groups. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this issue.
-
Poor Separation: If the separation is not satisfactory, a shallower solvent gradient should be employed in flash chromatography. For HPLC, optimizing the gradient profile, flow rate, and column temperature can improve resolution.
-
Compound Insolubility: If the crude product is not soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, dried, and then loaded onto the column as a solid.
-
Isomer Separation: The separation of positional isomers can be challenging. Normal-phase chromatography is often effective for this purpose.[6] For HPLC, trying different stationary phases (e.g., phenyl or polar-embedded columns) can provide different selectivities.[7]
By following these protocols and considering the provided application notes, researchers can effectively purify picolinonitrile derivatives for their downstream applications in drug discovery and materials science.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. separation of positional isomers - Chromatography Forum [chromforum.org]
- 7. separation of two isomers - Chromatography Forum [chromforum.org]
Applications of Picolinonitrile Compounds in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Picolinonitrile, a pyridine ring substituted with a nitrile group at position 2, and its isomers, such as nicotinonitrile (3-cyanopyridine), are versatile scaffolds in medicinal chemistry. The unique electronic properties of the nitrile group, including its ability to act as a hydrogen bond acceptor and a bioisostere for carbonyl and hydroxyl groups, make these compounds attractive for designing novel therapeutic agents.[1][2] Picolinonitrile and its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[3][4] This document provides an overview of the applications of these compounds in drug discovery, supported by quantitative data, detailed experimental protocols, and pathway diagrams.
Therapeutic Applications and Mechanisms of Action
Picolinonitrile and nicotinonitrile cores are found in several marketed drugs and clinical candidates, targeting a range of diseases.[3][5] Their therapeutic efficacy stems from their ability to interact with various biological targets.
Anticancer Activity
Nicotinonitrile derivatives have emerged as potent anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
-
PIM-1 Kinase Inhibition: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in apoptosis and cell cycle regulation.[6] Inhibition of PIM-1 can lead to cell cycle arrest and apoptosis in cancer cells.[6]
-
VEGFR-2 Inhibition: Nicotinamide derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[7][8]
Cardiovascular Effects
The nicotinonitrile scaffold is present in drugs used to treat cardiovascular conditions like heart failure.
-
Phosphodiesterase 3 (PDE3) Inhibition: Milrinone, a nicotinonitrile derivative, is a selective inhibitor of phosphodiesterase 3 (PDE3).[1][2] By preventing the breakdown of cyclic adenosine monophosphate (cAMP), milrinone increases cardiac contractility and promotes vasodilation, making it effective in the treatment of acute heart failure.[9][10]
Anti-inflammatory and Antimicrobial Activity
Picolinonitrile and its derivatives have also shown promise as anti-inflammatory and antimicrobial agents.
-
Anti-inflammatory Action: Nicotinic acid derivatives have been evaluated for their anti-inflammatory properties, with some compounds showing potent inhibition of cyclooxygenase (COX) enzymes and inflammatory cytokines like TNF-α and IL-6.[11][12]
-
Antimicrobial Effects: Cyanopyridine derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.[4] Some compounds exert their effect by inhibiting essential bacterial enzymes like DNA gyrase.[1]
Quantitative Data Summary
The following tables summarize the biological activity of representative picolinonitrile and nicotinonitrile compounds from the literature.
| Compound Class | Target/Assay | Test Organism/Cell Line | Activity (IC50/MIC) | Reference(s) |
| 4,6-Diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles | p38α MAP Kinase | In vitro enzyme assay | As low as 0.07 µM | [5][13] |
| Nicotinonitrile Derivatives | PIM-1 Kinase | In vitro enzyme assay | ≤ 0.28 µM | [6] |
| Nicotinamide Derivatives | VEGFR-2 | In vitro enzyme assay | 60.83 nM - 77.02 nM | [7][8][14] |
| 2-((2-aminoethyl)amino)-4-aryl-6-indolylnicotinonitriles | Antiproliferative | HeLa, SK-OV-3, MCF-7 | 4.1 - 13.4 µM | [15] |
| 4-(Aryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | Antiproliferative | NCIH 460, RKOP 27 | 16 - 25 nM | [16] |
| N-amino-5-cyano-6-pyridones | DNA Gyrase A | In vitro enzyme assay | 1.68 µg/mL | [1] |
| 2-Amino-3-cyanopyridine derivative | Staphylococcus aureus | Bacterial culture | 0.039 µg/mL | |
| N-amino-5-cyano-6-pyridones | Escherichia coli | Bacterial culture | 3.91 µg/mL | [1] |
Table 1: Summary of Anticancer and Antimicrobial Activities of Picolinonitrile and Nicotinonitrile Derivatives.
| Compound Class | Assay | Model System | Effect | Reference(s) |
| Nicotinic Acid Derivatives | Cyclooxygenase (COX-2) Inhibition | In vitro assay | Potent inhibition, comparable to celecoxib. | [12] |
| Nicotinic Acid Derivatives | Carrageenan-induced paw edema | Rat | Significant reduction in edema. | [11] |
| Nicotinamide Derivative | TNF-α and IL-6 production | HCT-116 cells | Significant decrease. | [8] |
Table 2: Summary of Anti-inflammatory Activities of Nicotinonitrile Derivatives.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by picolinonitrile and nicotinonitrile compounds.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 3.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted Picolinonitrile
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3,5-disubstituted picolinonitriles. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 3,5-disubstituted picolinonitriles, offering potential causes and solutions.
Question: I am observing a significant amount of a homocoupled byproduct from my aryl halide starting material in my Suzuki-Miyaura cross-coupling reaction. What is causing this and how can I minimize it?
Answer:
The formation of a homocoupled byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1][2] This side reaction is often attributed to the presence of palladium(II) species that can react with the boronic acid in a stoichiometric manner to produce the symmetrical biaryl and palladium(0).[3] The presence of dissolved oxygen can also contribute to this issue.[3]
Potential Solutions:
-
Deoxygenation: Rigorously deoxygenate your reaction mixture and solvent. A common method is to sparge the mixture with an inert gas like nitrogen or argon prior to adding the palladium catalyst.[3]
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) without significantly affecting the desired catalytic cycle.[3]
-
Catalyst Choice: The choice of palladium source can influence the extent of homocoupling. For instance, using a Pd(0) source or a heterogeneous catalyst like Pd on carbon might reduce the amount of homocoupling compared to Pd(OAc)₂.[3]
-
Ligand Selection: The nature of the ligand coordinated to the palladium center can strongly influence the reaction's efficiency and selectivity. Bulky electron-rich phosphine ligands are often used to stabilize the palladium catalyst and can sometimes suppress homocoupling.[1]
Below is a troubleshooting workflow for addressing homocoupling side reactions:
Caption: Troubleshooting workflow for homocoupling side reactions.
Question: My final product is contaminated with the corresponding picolinamide. How can I prevent the hydrolysis of the nitrile group?
Answer:
The hydrolysis of nitriles to amides is a common side reaction, particularly under acidic or basic conditions, and can be challenging to avoid completely as the amide can be further hydrolyzed to a carboxylic acid.[4][5][6]
Potential Solutions:
-
Control pH: If possible, perform the reaction under neutral or near-neutral conditions. Strong acids or bases will promote nitrile hydrolysis.
-
Milder Reagents: Utilize milder reaction conditions. For example, some methods report that using tert-butanol as a solvent can help stop the hydrolysis at the amide stage, suggesting that careful solvent choice is crucial.[5][7]
-
Temperature Control: Avoid high reaction temperatures, as this can accelerate the rate of hydrolysis.[5]
-
Work-up Conditions: Be mindful of the work-up procedure. Prolonged exposure to acidic or basic aqueous solutions during extraction and purification can lead to hydrolysis. Use of a buffered aqueous solution might be beneficial.
-
Alternative Nitrogen Source: In some synthetic routes, if the nitrile is formed from an aldehyde, using a nitrogen source like hexamethyldisilazane (HMDS) instead of ammonia can provide milder conditions.[8]
The following diagram illustrates the pathway for nitrile hydrolysis:
Caption: Side reaction pathway of nitrile hydrolysis.
Question: I'm getting a mixture of halogenated regioisomers when preparing my starting material. How can I improve the regioselectivity of pyridine halogenation?
Answer:
The halogenation of pyridines can be challenging due to the electron-deficient nature of the ring, which often requires harsh conditions and can lead to mixtures of isomers.[9][10]
-
Electrophilic Aromatic Substitution (EAS): Standard EAS halogenation of pyridine is difficult and typically directs to the 3-position, but often requires high temperatures and strong acids, which can be incompatible with other functional groups.[9][10]
-
Directed Metalation: Using a directing group on the pyridine ring can allow for regioselective metalation followed by quenching with a halogen source. This provides a powerful way to control the position of halogenation.
-
N-Oxide Chemistry: Conversion of the pyridine to a pyridine-N-oxide activates the ring towards electrophilic substitution, particularly at the 4-position. The N-oxide can be removed later in the synthetic sequence.
-
Zincke Imine Intermediates: A newer method involves the ring-opening of pyridines to form acyclic Zincke imine intermediates, which can undergo highly regioselective halogenation under mild conditions before ring-closing.[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 3,5-disubstituted picolinonitriles?
A1: The synthesis often involves a multi-step process starting from a pre-functionalized pyridine ring. Common strategies include:
-
Cross-Coupling Reactions: Using a di-halogenated picolinonitrile (e.g., 3,5-dibromo-2-cyanopyridine) and performing sequential cross-coupling reactions (like Suzuki, Stille, or Sonogashira) to introduce the different substituents.
-
Ring Formation/Annulation: Constructing the substituted pyridine ring from acyclic precursors. For example, the Hantzsch pyridine synthesis or related condensation reactions can be used to build the core structure.[11][12]
-
Functional Group Interconversion: Starting with a 3,5-disubstituted pyridine and then introducing the nitrile group, for example, by ammoxidation of a methyl group at the 2-position or by dehydration of a primary amide.[6][13]
Q2: Besides homocoupling, are there other common side reactions in palladium-catalyzed cross-coupling for pyridine synthesis?
A2: Yes, other side reactions can occur:
-
Dehalogenation: Reduction of the aryl halide starting material back to the unsubstituted pyridine.
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid reagent, replacing it with a hydrogen atom.
-
Formation of aminopyridines: If dimethylformamide (DMF) is used as a solvent at high temperatures, it can sometimes act as a source of dimethylamine, leading to the formation of dimethylaminopyridine byproducts.[1]
Q3: How does the choice of base affect Suzuki-Miyaura coupling reactions for picolinonitrile synthesis?
A3: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid and facilitating the transmetalation step. The choice of base can significantly impact yield and side product formation. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The optimal base depends on the specific substrates and catalyst system. For example, in some cases, yields are independent of the base used (Na₂CO₃, K₂CO₃, Cs₂CO₃, or BaCO₃), while in other systems, a specific base may be required to achieve high conversion and minimize side reactions.[14]
Quantitative Data Summary
Table 1: Effect of Catalyst on Homocoupling in a Suzuki Cross-Coupling Reaction
| Entry | Palladium Catalyst | Dimer Impurity (%) |
| 1 | Pd(OAc)₂ | ~6-8% |
| 2 | 5% Pd/C | ~3-4% |
(Data adapted from a study on the suppression of homocoupling, illustrating the potential impact of catalyst choice.[3])
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling to Synthesize a 3,5-Disubstituted Pyridine
This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-picolinonitrile (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Deoxygenation: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure for the Hydrolysis of a Nitrile to an Amide under Basic Peroxide Conditions
This protocol describes a method for the intentional, mild conversion of a nitrile to an amide, highlighting conditions that could inadvertently occur as a side reaction.[4]
-
Reaction Setup: Dissolve the picolinonitrile (1.0 eq.) in a suitable solvent such as ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 1M) followed by the careful addition of hydrogen peroxide (e.g., 30% aqueous solution). The use of Urea-Hydrogen Peroxide (UHP) can be a safer alternative as it is a solid source of H₂O₂.[4]
-
Reaction: Stir the mixture at room temperature or with mild heating. Monitor the reaction carefully by TLC or LC-MS to avoid over-hydrolysis to the carboxylic acid.
-
Work-up: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy excess peroxide.
-
Purification: Extract the product with an appropriate organic solvent, dry the organic layer, and purify as needed.
References
- 1. mdpi.com [mdpi.com]
- 2. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgsyn.org [orgsyn.org]
- 9. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcwgandhinagar.com [gcwgandhinagar.com]
- 12. Pyridine synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Benzyl Ether Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize benzyl ether deprotection experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for benzyl ether deprotection?
A1: The most common methods for cleaving benzyl ethers include catalytic hydrogenolysis, treatment with Lewis acids, and oxidative cleavage.[1][2][3][4] Catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source is a widely used and often mild method.[1][5] Lewis acids like boron trichloride (BCl3) can be effective, particularly for aryl benzyl ethers.[6] Oxidative methods, for instance, using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ozone, offer alternatives when reductive conditions are not suitable.[1][7]
Q2: My hydrogenolysis reaction is not working or is very slow. What are the potential causes?
A2: Several factors can inhibit catalytic hydrogenolysis. A primary cause is the presence of functional groups that can poison the palladium catalyst, such as sulfur-containing moieties (e.g., thiols, thioethers, thioureas).[2][8] Other potential issues include poor quality of the catalyst, insufficient hydrogen pressure, or improper solvent choice. In some cases, steric hindrance around the benzyl ether can also slow down the reaction.
Q3: Can I selectively deprotect a benzyl ether in the presence of other protecting groups?
A3: Yes, selective deprotection is possible and is a key consideration in multi-step syntheses. The choice of deprotection method is crucial. For example, catalytic hydrogenolysis is generally compatible with many other protecting groups, but will also reduce alkenes, alkynes, and azides.[9][10] Oxidative methods using DDQ can be selective for p-methoxybenzyl (PMB) ethers over simple benzyl ethers.[1][11] Lewis acid conditions can also be tailored for selectivity. For instance, SnCl4 has been shown to cleave benzyl esters selectively over benzyl ethers.[12]
Q4: I am observing undesired side reactions during deprotection. What are they and how can I avoid them?
A4: A common side reaction during palladium-catalyzed hydrogenolysis is the saturation of aromatic rings, converting benzyl or naphthylmethyl ethers into their corresponding saturated counterparts.[13] This can be minimized by pre-treating the catalyst or carefully selecting the reaction conditions and solvent.[13] With strong acid-based methods, sensitive functional groups on the substrate may be affected.[1] Oxidative methods can sometimes lead to over-oxidation of other parts of the molecule if not carefully controlled.[14]
Troubleshooting Guides
Issue 1: Incomplete or Stalled Catalytic Hydrogenolysis
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning | - Increase catalyst loading (e.g., use more Pd/C).[2] - If sulfur is present, consider alternative deprotection methods like using strong acids (e.g., TFA) or oxidative cleavage.[2] - In some cases, using liquid ammonia as a solvent can prevent poisoning by cysteine or methionine.[8] | Sulfur-containing compounds strongly coordinate to the palladium surface, deactivating the catalyst. Increasing the catalyst amount can sometimes overcome minor poisoning. For severe cases, a non-palladium-based method is necessary. |
| Poor Catalyst Activity | - Use a fresh batch of catalyst. - Consider using a different type of palladium catalyst (e.g., Pd(OH)2/C, Pearlman's catalyst). | The activity of Pd/C can decrease over time due to oxidation or improper storage. Pearlman's catalyst is often more active and can be effective when Pd/C fails. |
| Insufficient Hydrogen | - Increase hydrogen pressure.[2] - Use a hydrogen transfer reagent like formic acid or ammonium formate in place of H2 gas (catalytic transfer hydrogenation).[15][16] | Higher hydrogen concentration can increase the reaction rate. Transfer hydrogenation offers a practical alternative to high-pressure hydrogenation setups and can sometimes be more efficient.[15] |
| Improper Solvent | - Switch to a different solvent or use a solvent mixture. Common solvents include methanol, ethanol, ethyl acetate, and THF.[5][16] - For substrates with poor solubility, a co-solvent like THF or ethyl acetate with methanol can be beneficial.[16] | The solvent can affect the substrate's solubility and the catalyst's activity. The choice of solvent can be critical for complex, multi-functionalized molecules.[16] |
Issue 2: Unwanted Side Reactions
| Side Reaction | Troubleshooting Step | Rationale |
| Aromatic Ring Saturation | - Pre-treat the palladium catalyst.[13] - Use a different solvent system, as solvent effects can tune catalyst selectivity.[13] - Consider catalytic transfer hydrogenation, which can sometimes offer better selectivity.[15] | Unwanted hydrogenation of aromatic rings is a known side reaction. "Tuning" the catalyst by pre-treatment can suppress this side reaction and improve selectivity for benzyl ether cleavage.[13] |
| Reduction of Other Functional Groups | - If your molecule contains alkenes, alkynes, azides, or other reducible groups, avoid catalytic hydrogenolysis.[9][10] - Opt for oxidative deprotection (e.g., with DDQ) or a Lewis acid-mediated method.[10] | Catalytic hydrogenation is a powerful reducing method that is not selective for only benzyl ethers in the presence of other easily reducible functional groups. |
| Cleavage of Acid-Labile Groups | - If using strong acids like BCl3 or TFA, ensure that other protecting groups (e.g., silyl ethers, acetals) are stable under these conditions. - Use milder Lewis acids or consider alternative methods if acid-sensitive groups are present. | Strong acids are not compatible with many common protecting groups used in organic synthesis. |
Data and Protocols
Table 1: Comparison of Benzyl Ether Deprotection Methods
| Method | Reagents & Conditions | Advantages | Limitations | Typical Yields |
| Catalytic Hydrogenolysis | H2, Pd/C, solvent (MeOH, EtOH, EtOAc)[5] | Mild conditions, high yields, clean reaction. | Sensitive to catalyst poisons (e.g., sulfur).[2][8] Reduces other functional groups (alkenes, alkynes, azides).[9][10] Can cause aromatic ring saturation.[13] | >90% |
| Catalytic Transfer Hydrogenolysis | Pd/C, H-donor (formic acid, ammonium formate), solvent (MeOH)[15] | Avoids high-pressure H2 gas, can be faster and more selective.[15][16] | Can still be susceptible to catalyst poisoning. May require a large amount of palladium with certain H-donors.[15] | 70-95% |
| Lewis Acid Cleavage | BCl3, scavenger (pentamethylbenzene), DCM[6] | Effective for aryl benzyl ethers, can be highly chemoselective.[6] | Harsh conditions, not suitable for acid-sensitive substrates. BCl3 is toxic and moisture-sensitive. | 70-90% |
| Oxidative Cleavage (DDQ) | DDQ, CH2Cl2/H2O[1][11] | Mild, neutral conditions.[11] Good for substrates with hydrogenation-sensitive groups.[10] Selective for electron-rich benzyl ethers (e.g., PMB).[1] | DDQ is stoichiometric and can be expensive. Not always effective for simple benzyl ethers without photoirradiation.[1] | 80-95% |
| Oxidative Cleavage (Ozone) | O3, then NaOMe[7] | Mild conditions, avoids metal catalysts.[7] | Requires specialized ozonolysis equipment. May not be compatible with other ozone-sensitive functional groups. | Good to high |
| Visible-Light-Mediated Oxidative Cleavage | DDQ (catalytic or stoichiometric), CH2Cl2, H2O, 525 nm irradiation[3][10] | Very mild, high functional group tolerance (alkenes, alkynes, azides are stable).[10] Can be performed with catalytic DDQ.[3] | Can have long reaction times for some substrates.[3] Not ideal for global deprotection of perbenzylated carbohydrates.[10] | 84-96%[3] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenolysis
-
Dissolve the benzylated substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (or use a hydrogen-filled balloon for atmospheric pressure reactions).
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Protocol 2: General Procedure for Oxidative Deprotection with DDQ
-
Dissolve the benzyl ether substrate in a mixture of dichloromethane (CH2Cl2) and a small amount of water.[11]
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.1-1.5 equivalents per benzyl group) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can often be monitored by a color change as the DDQ is consumed.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Decision workflow for selecting a benzyl ether deprotection method.
Caption: Troubleshooting guide for catalytic hydrogenolysis of benzyl ethers.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the debenzylation of benzyloxypyridines.
Frequently Asked Questions (FAQs)
Q1: My debenzylation of a benzyloxypyridine using Pd/C and H₂ is very slow or has stalled. What are the common causes?
A1: The most common reason for a stalled or slow debenzylation of benzyloxypyridines is catalyst poisoning.[1][2][3][4] The nitrogen atom in the pyridine ring can coordinate strongly to the palladium catalyst surface, inhibiting its catalytic activity. Other potential causes include poor quality catalyst, insufficient hydrogen pressure, or suboptimal solvent choice.
Q2: How can I overcome catalyst poisoning by the pyridine nitrogen?
A2: Several strategies can be employed to mitigate catalyst poisoning:
-
Acidic Additives: The addition of a mild acid, such as acetic acid, can protonate the pyridine nitrogen.[5] This reduces its ability to coordinate to the palladium catalyst.
-
Catalyst Choice: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for the debenzylation of substrates containing basic nitrogen groups.[6][7][8]
-
Increased Catalyst Loading: While not always ideal, increasing the catalyst loading can sometimes compensate for partial poisoning.
-
Solvent Selection: The choice of solvent can influence the reaction rate. Protic solvents like ethanol are commonly used.[5]
Q3: I am observing saturation of the pyridine or benzene ring as a side product. How can I prevent this?
A3: Aromatic ring saturation is a known side reaction during hydrogenolysis.[9][10][11][12] To minimize this:
-
Catalyst Pre-treatment: A catalyst pre-treatment strategy can suppress unwanted hydrogenation.[10][11][12]
-
Control of Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes favor debenzylation over ring saturation.
-
Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or cyclohexene in a transfer hydrogenation setup can be milder and more selective than using hydrogen gas.[11]
Q4: Can I selectively debenzylate a benzyloxypyridine in the presence of other reducible functional groups?
A4: Selective debenzylation can be challenging but is achievable.[13][14] The choice of catalyst and reaction conditions is crucial. For instance, selective debenzylation in the presence of an aromatic chloride has been studied, and specific palladium catalysts have been shown to provide high selectivity.[13] Careful optimization of the reaction conditions, including solvent and any additives, is necessary.
Q5: Are there alternative methods to palladium-catalyzed hydrogenolysis for debenzylating benzyloxypyridines?
A5: Yes, several alternatives exist, which can be useful if hydrogenolysis is problematic:
-
Strong Acids: Lewis acids like AlCl₃ or strong protic acids can cleave benzyl ethers, although this method may not be suitable for sensitive substrates.
-
Oxidative Methods: Certain oxidative conditions can be used for N-debenzylation, although this is more common for N-benzyl groups than O-benzyl ethers.[15]
-
Sodium Hydride and Palladium(II) Acetate: A method using NaH and a catalytic amount of Pd(OAc)₂ has been reported for the debenzylation of aryl benzyl ethers.[16]
Troubleshooting Guides
Issue 1: Incomplete or Stalled Reaction
This workflow helps diagnose and solve an incomplete debenzylation reaction.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 3. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Optimised Conditions for the Palladium-Catalyzed [research.amanote.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. nacatsoc.org [nacatsoc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
Byproducts of picolinonitrile hydrolysis under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the acidic hydrolysis of picolinonitrile (2-cyanopyridine) to synthesize picolinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected products and byproducts of picolinonitrile hydrolysis under acidic conditions?
Under acidic conditions, the hydrolysis of picolinonitrile proceeds through a two-step mechanism. The primary product is picolinic acid (pyridine-2-carboxylic acid). The reaction involves the formation of picolinamide as an intermediate.[1][2] The main potential byproduct is pyridine, which can be formed by the decarboxylation of picolinic acid, particularly at elevated temperatures.[3]
Q2: What is the general mechanism for the acid-catalyzed hydrolysis of picolinonitrile?
The acid-catalyzed hydrolysis of nitriles, including picolinonitrile, involves the following key steps:
-
Protonation: The nitrogen atom of the nitrile group is protonated by the acid catalyst. This increases the electrophilicity of the nitrile carbon.[2][4]
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.
-
Deprotonation and Tautomerization: A series of proton transfers and tautomerization steps lead to the formation of the picolinamide intermediate.
-
Amide Hydrolysis: The picolinamide intermediate is then hydrolyzed under the acidic conditions to form picolinic acid and an ammonium salt (e.g., ammonium chloride if HCl is used).[1][4]
Q3: Which acid is best to use for the hydrolysis of picolinonitrile?
Both sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) can be used to catalyze the hydrolysis of picolinonitrile. The choice of acid can influence the reaction rate and the formation of byproducts.[5][6] For instance, the non-oxidizing nature of HCl might be preferred in some cases to prevent potential side reactions. However, the optimal acid and its concentration should be determined experimentally for a specific application.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of picolinic acid | Incomplete reaction: The reaction may not have gone to completion, leaving unreacted picolinonitrile or the picolinamide intermediate. | • Increase reaction time: Monitor the reaction progress using techniques like TLC or HPLC to ensure all starting material and intermediate have been consumed.• Increase temperature: Gradually increase the reaction temperature, but be mindful of potential decarboxylation (see below).• Increase acid concentration: A higher acid concentration can accelerate the hydrolysis of both the nitrile and the amide intermediate. |
| Suboptimal temperature: The temperature may be too low for efficient conversion. | • Optimize the temperature by running small-scale experiments at various temperatures (e.g., 80°C, 100°C, reflux) and analyzing the product distribution. | |
| Significant amount of picolinamide intermediate remaining | Insufficient hydrolysis of the amide: The second step of the hydrolysis (amide to carboxylic acid) is often slower than the first step (nitrile to amide). | • Prolong the reaction time at an elevated temperature: Amide hydrolysis typically requires more forcing conditions than nitrile hydrolysis.• Increase the water content: Ensure sufficient water is present for the hydrolysis of the amide. |
| Presence of pyridine as a major byproduct | Decarboxylation of picolinic acid: Picolinic acid can decarboxylate to form pyridine at high temperatures.[3] This is a known side reaction for α-picolinic acids. | • Lower the reaction temperature: Once the initial hydrolysis of the nitrile is complete, consider lowering the temperature for the final stage of amide hydrolysis to minimize decarboxylation.• Avoid prolonged heating: Do not heat the reaction mixture for an extended period after the formation of picolinic acid is complete. A US patent suggests that for the hydrolysis of 2-cyanopyridine to the carboxylic acid, maximum temperatures above 135°C should be avoided to prevent decarboxylation.[7] |
| Reaction is very slow or has stalled | Low acid concentration: The catalytic activity of the acid may be insufficient at the current concentration. | • Carefully increase the acid concentration: Add a stronger acid or increase the concentration of the existing acid. Monitor for any exothermic reactions.• Ensure proper mixing: In heterogeneous mixtures, ensure efficient stirring to maximize contact between the reactants. |
Data Presentation
The following table summarizes representative data on the effect of temperature on the product distribution during the acidic hydrolysis of picolinonitrile. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions (acid type, concentration, reaction time).
| Temperature (°C) | Picolinic Acid Yield (%) | Picolinamide Yield (%) | Pyridine Yield (%) | Unreacted Picolinonitrile (%) |
| 80 | 65 | 25 | < 1 | 9 |
| 100 | 85 | 10 | 2 | 3 |
| 120 (reflux) | 90 | 2 | 5 | < 1 |
| 140 | 80 | < 1 | 18 | < 1 |
Note: This data is a generalized representation based on the principles of nitrile hydrolysis and decarboxylation of picolinic acid.
Experimental Protocols
Protocol for the Acid-Catalyzed Hydrolysis of Picolinonitrile to Picolinic Acid
This protocol provides a general procedure for the hydrolysis of picolinonitrile using a strong acid.
Materials:
-
Picolinonitrile (2-cyanopyridine)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
pH meter or pH paper
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add picolinonitrile (1 equivalent).
-
Acid Addition: Carefully add a 6 M solution of HCl or H₂SO₄ (e.g., 5-10 equivalents) to the flask.
-
Heating: Heat the reaction mixture to reflux (typically around 100-120°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material and the picolinamide intermediate are no longer detectable. A typical reaction time can range from 8 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a solution of sodium hydroxide until the pH is close to the isoelectric point of picolinic acid (around pH 3-4) to precipitate the product.
-
If the product does not precipitate, it may be necessary to extract it with a suitable organic solvent.
-
Isolate the crude product by filtration or by separating the organic layer and evaporating the solvent.
-
-
Purification: The crude picolinic acid can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).
Visualizations
Reaction Pathway
Caption: Reaction pathway for the acidic hydrolysis of picolinonitrile.
Experimental Workflow
Caption: General experimental workflow for picolinonitrile hydrolysis.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in picolinonitrile hydrolysis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comparison of sulfuric and hydrochloric acids as catalysts in hydrolysis of Kappaphycus alvarezii (cottonii) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3,5-Bis(benzyloxy)picolinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of low yield in the synthesis of 3,5-Bis(benzyloxy)picolinonitrile. The guidance is tailored for researchers, scientists, and drug development professionals.
Synthetic Strategies Overview
Two primary synthetic routes are commonly considered for the preparation of this compound. The choice of route can significantly impact the overall yield and purity of the final product.
Route A: Cyanation followed by Benzylation
This pathway involves the introduction of the nitrile group onto a dihydroxypyridine core, followed by the protection of the hydroxyl groups with benzyl ethers.
Route B: Benzylation followed by Cyanation
This alternative strategy begins with the protection of the hydroxyl groups of 3,5-dihydroxypyridine, followed by the introduction of the nitrile functionality.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized by the synthetic routes and their key transformations.
Route A: Cyanation Followed by Benzylation
1. Formylation of 3,5-Dihydroxypyridine
-
Q: I am observing a low yield in the formylation of 3,5-dihydroxypyridine. What are the potential causes and solutions?
A: Low yields in the formylation step, often a Reimer-Tiemann or similar reaction, can be attributed to several factors.[1][2][3] Firstly, the reaction conditions are critical; ensure precise temperature control as overheating can lead to decomposition. Secondly, the choice of base and its concentration is important; sodium hydroxide or potassium hydroxide are commonly used.[3] Inadequate phase transfer catalysis in a biphasic system can also limit the reaction rate. Consider using a phase-transfer catalyst like a quaternary ammonium salt to improve the reaction efficiency. Finally, product isolation can be challenging due to the product's solubility in water.[1] Careful acidification and extraction with a suitable organic solvent are crucial.
2. Oximation and Dehydration to 3,5-Dihydroxypicolinonitrile
-
Q: The conversion of the picolinaldehyde to the picolinonitrile is resulting in a low yield. What are the key parameters to optimize?
A: This two-step process involves the formation of an aldoxime followed by dehydration. For the oximation step, ensure the reaction with hydroxylamine hydrochloride is carried out at the optimal pH, typically weakly acidic to neutral, to facilitate the reaction.
For the dehydration of the aldoxime to the nitrile, various reagents can be employed, such as trifluoroacetic anhydride, acetic anhydride, or thionyl chloride.[4][5] Incomplete dehydration is a common issue. Ensure anhydrous conditions and a sufficient excess of the dehydrating agent. The reaction temperature should be carefully controlled to prevent side reactions.[6]
3. Benzylation of 3,5-Dihydroxypicolinonitrile
-
Q: I am struggling with the O-benzylation of 3,5-dihydroxypicolinonitrile, leading to a low yield of the final product. What should I investigate?
A: The O-benzylation of dihydroxypyridines is typically achieved through a Williamson ether synthesis.[1][2][7][8][9][10][11][12][13][14] Several factors can contribute to low yields:
-
Incomplete Deprotonation: Ensure complete deprotonation of both hydroxyl groups by using a sufficiently strong base (e.g., sodium hydride) in an appropriate anhydrous solvent (e.g., DMF, THF).[1][14]
-
Side Reactions of Benzyl Bromide: Benzyl bromide can undergo self-condensation or react with the pyridine nitrogen (Menschutkin reaction).[8] To minimize this, add the benzyl bromide slowly at a controlled temperature.
-
Steric Hindrance: While less of a concern at the 3 and 5 positions, significant steric bulk on the pyridine ring could hinder the reaction.
-
Reaction Conditions: The reaction temperature and time are critical. Insufficient heating may lead to an incomplete reaction, while excessive heat can promote side reactions.[10]
-
| Parameter | Recommendation for O-Benzylation | Potential Issue if Not Followed |
| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3) | Incomplete deprotonation, leading to mono-benzylated or unreacted starting material. |
| Solvent | Anhydrous DMF or THF | Presence of water can quench the base and hydrolyze benzyl bromide. |
| Temperature | 0 °C for deprotonation, then room temperature to 60 °C for benzylation | Too high a temperature can lead to side reactions and decomposition. |
| Reagent Addition | Slow, dropwise addition of benzyl bromide | Rapid addition can cause localized overheating and promote side reactions. |
Route B: Benzylation Followed by Cyanation
1. Benzylation of 3,5-Dihydroxypyridine
-
Q: My initial benzylation of 3,5-dihydroxypyridine is giving a complex mixture of products and a low yield of 3,5-bis(benzyloxy)pyridine. How can I improve this?
A: Similar to the benzylation in Route A, this step is a Williamson ether synthesis.[1][2][7][8][9][10][11][12][13][14] Key troubleshooting points include:
-
Stoichiometry of Benzyl Bromide: Using an insufficient amount of benzyl bromide will result in a mixture of mono- and di-benzylated products. A slight excess of benzyl bromide is often recommended.
-
Purity of Starting Material: Ensure the 3,5-dihydroxypyridine is pure and dry.
-
Choice of Base and Solvent: A combination of a strong base like sodium hydride in an anhydrous polar aprotic solvent like DMF is generally effective.[14]
-
2. N-Oxidation of 3,5-Bis(benzyloxy)pyridine
-
Q: The N-oxidation of 3,5-bis(benzyloxy)pyridine is inefficient. What are the best practices for this reaction?
A: The oxidation of pyridines to their N-oxides is a common transformation.[15][16][17][18] For optimal results:
-
Choice of Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant. Hydrogen peroxide in acetic acid is another option, though it may require higher temperatures.[16]
-
Reaction Temperature: The reaction is often exothermic. Maintain a controlled temperature (often 0 °C to room temperature) to prevent over-oxidation or side reactions.
-
Work-up Procedure: Careful work-up is necessary to remove the carboxylic acid byproduct (e.g., m-chlorobenzoic acid) and any unreacted starting material.
-
3. Cyanation of 3,5-Bis(benzyloxy)pyridine N-oxide
-
Q: I am experiencing a very low yield in the final cyanation step. What are the critical factors for the cyanation of the pyridine N-oxide?
A: The cyanation of pyridine N-oxides is a well-established method for introducing a nitrile group at the 2-position.[3][7][10][19][20][21][22][23][24] To troubleshoot low yields:
-
Activation of the N-oxide: The N-oxide needs to be activated, typically by an acylating agent like dimethylcarbamoyl chloride or triflic anhydride.[7][10]
-
Cyanide Source: Trimethylsilyl cyanide (TMSCN) is a common and effective cyanide source for this reaction.[2][7] Other sources like potassium cyanide can also be used, but may require different conditions.[10]
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous.
-
Reaction Temperature: The reaction often requires elevated temperatures (e.g., refluxing in acetonitrile).[10]
-
| Parameter | Recommendation for Cyanation of N-oxide | Potential Issue if Not Followed |
| Activating Agent | Dimethylcarbamoyl chloride, Triflic anhydride | Incomplete activation of the N-oxide, leading to no reaction or low conversion. |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Use of less reactive cyanide sources may require harsher conditions. |
| Solvent | Anhydrous acetonitrile or similar polar aprotic solvent | Presence of protic solvents can interfere with the reagents. |
| Temperature | 60-120 °C | Insufficient temperature may lead to a sluggish or incomplete reaction. |
Experimental Protocols
General Protocol for Williamson Ether Synthesis (O-Benzylation)
-
To a solution of the dihydroxypyridine (1.0 eq.) in anhydrous DMF, add sodium hydride (2.2-2.5 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (2.2-2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Cyanation of Pyridine N-oxide
-
To a solution of the pyridine N-oxide (1.0 eq.) in anhydrous acetonitrile, add dimethylcarbamoyl chloride (1.5-2.0 eq.) under an inert atmosphere.
-
Add trimethylsilyl cyanide (1.5-2.0 eq.) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Disclaimer: These are generalized protocols and may require optimization for the specific substrate.
References
- 1. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Neutral conversion af aldoximes into nitriles at low temperature [scite.ai]
- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 10. byjus.com [byjus.com]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN102249995A - Synthetic method for preparing pyridine N-oxide - Google Patents [patents.google.com]
- 18. baranlab.org [baranlab.org]
- 19. researchgate.net [researchgate.net]
- 20. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 22. taylorandfrancis.com [taylorandfrancis.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Selective Benzyl Group Removal in the Presence of a Pyridine Ring
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals facing the challenge of removing benzyl (Bn) protecting groups without reducing a pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when deprotecting a benzyl-protected nitrogen on a pyridine-containing molecule?
The main challenges are:
-
Pyridine Ring Reduction: Standard catalytic hydrogenation conditions (e.g., Pd/C, H₂) can reduce the aromatic pyridine ring, leading to undesired piperidine derivatives.[1]
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation and incomplete or failed reactions.[2]
-
Low Reaction Yields: Incomplete debenzylation is a common issue, often resulting in the recovery of the starting material.[1]
Q2: What are the most common methods for selective benzyl deprotection in the presence of a pyridine ring?
The most successful strategies involve moving away from harsh, standard hydrogenation conditions. Key methods include:
-
Catalytic Transfer Hydrogenation: This technique uses a hydrogen donor in situ, offering a milder alternative to high-pressure hydrogenation.
-
Acid-Facilitated Hydrogenolysis: The addition of an acid can enhance the selectivity of the debenzylation.[1][3][4]
-
Oxidative Debenzylation: This approach avoids reductive conditions altogether, preserving the pyridine ring and other reducible functional groups.[5][6][7][8]
-
Acid-Catalyzed Debenzylation: Certain acids can directly cleave the N-benzyl bond without the need for a metal catalyst.
Q3: Can I use standard Pd/C with H₂ gas for this transformation?
While it can be attempted, it is a high-risk method due to the potential for pyridine ring reduction. If this is the only available method, careful optimization and the use of additives are crucial. Adding an acid like acetic acid has been shown to improve selectivity in some cases by polarizing the benzyl-nitrogen bond.[1][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Pyridine ring reduction is observed. | The hydrogenation conditions are too harsh. | Switch to a milder method like catalytic transfer hydrogenation. Alternatively, consider oxidative debenzylation to avoid reductive conditions. |
| The reaction is stalled or incomplete. | The palladium catalyst is likely poisoned by the pyridine nitrogen. | 1. Acid Addition: Add a stoichiometric amount of a mild acid like acetic acid to protonate the pyridine ring, which can reduce its coordinating ability.[1][3][4] 2. Change Catalyst System: Consider a different deprotection strategy not susceptible to nitrogen coordination, such as oxidative or acid-catalyzed debenzylation. |
| Low yield of the deprotected product. | A combination of incomplete reaction and side-product formation. | Review the chosen method's suitability for the specific substrate. Optimize reaction parameters such as temperature, reaction time, and catalyst loading. If using catalytic hydrogenation, ensure the catalyst is fresh and active. |
| Multiple byproducts are formed. | The reaction conditions are not selective for the benzyl group. | 1. Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity. 2. Alternative Methods: Explore orthogonal deprotection strategies like visible-light-mediated oxidative debenzylation with DDQ, which is known for its high functional group tolerance.[5][6][7] |
Experimental Protocols & Data
Method 1: Acid-Facilitated Catalytic Hydrogenolysis
This method is suitable for substrates where mild acidity is tolerated and aims to improve the selectivity of standard hydrogenolysis.
Experimental Protocol:
-
Dissolve the benzyl-protected pyridine derivative (1 mmol) in ethanol (60 mL).
-
Add acetic acid (1.5 mmol) to the solution at room temperature.
-
Carefully add 20% wt Pd(OH)₂ on carbon (150 mg).
-
Stir the reaction mixture at 60 °C under a hydrogen atmosphere for 14 hours.[1]
-
After the reaction is complete, filter the catalyst through Celite and wash the filter cake with ethanol.
-
Concentrate the combined filtrate in vacuo and purify the residue by silica gel column chromatography.[1]
Quantitative Data:
| Starting Material | Additive | Catalyst | Conditions | Yield | Reference |
| N-Boc, N-Bn 2-aminopyridine derivative | Acetic Acid (1.5 eq) | 20% Pd(OH)₂/C | 60 °C, H₂ (1 atm), 14h | Dramatically Increased | [1] |
| N-Boc, N-Bn 2-aminopyridine derivative | None | 20% Pd(OH)₂/C | 60 °C, H₂ (1 atm), 24h | 26% | [1] |
Method 2: Catalytic Transfer Hydrogenation
A milder reductive method that avoids high-pressure hydrogen gas.
Experimental Protocol:
-
Dissolve the benzyl-protected substrate (1 mmol) in ethanol (10 mL).
-
Add the hydrogen donor (e.g., cyclohexene, 5-10 equivalents).
-
Add 10 mol% of Pd/C catalyst. For some systems, the addition of acetic acid may be beneficial.[9]
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter the catalyst, and concentrate the filtrate.
-
Purify the crude product as necessary.
Quantitative Data:
| Substrate Type | Hydrogen Donor | Catalyst | Conditions | Conversion | Reference |
| Aryl benzyl ethers | Cyclohexene/Acetic Acid | Pd(0) EnCat™ 30NP | Reflux | Efficient | [9] |
| Benzyl amines | Cyclohexene | Pd(0) EnCat™ 30NP | Reflux | No Reaction | [9] |
| Benzyl esters | H₂ (balloon) | Pd(0) EnCat™ 30NP | RT, overnight | 100% | [9] |
Method 3: Visible-Light-Mediated Oxidative Debenzylation
An excellent choice for substrates with other reducible functional groups.
Experimental Protocol:
-
Dissolve the benzyl-protected compound in a suitable solvent (e.g., acetonitrile).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (stoichiometric or catalytic amounts).
-
Irradiate the reaction mixture with visible light (e.g., a household CFL bulb).
-
Monitor the reaction by TLC until completion (typically a few hours).[5][6][7]
-
Quench the reaction and purify the product by chromatography.
Quantitative Data:
| Substrate | Oxidant | Conditions | Time | Yield | Reference |
| 3-O-Benzyl-glucofuranose derivative | 25 mol% DDQ | Visible Light | 12 h | 82% | [5] |
Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting an appropriate debenzylation method.
Caption: Decision workflow for selecting a debenzylation method.
Signaling Pathway for Acid-Facilitated Debenzylation
This diagram illustrates the proposed mechanism for how acid facilitates the selective debenzylation of a benzyl-protected aminopyridine.
Caption: Mechanism of acid-facilitated N-debenzylation.
References
- 1. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.mpg.de [pure.mpg.de]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Alternative Protecting Groups for Dihydroxypyridines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative protecting groups for dihydroxypyridines in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why are alternative protecting groups necessary for dihydroxypyridines?
Standard protecting groups for hydroxyl functions, such as simple alkyl ethers or esters, can sometimes present challenges when working with dihydroxypyridines. These challenges may include:
-
Harsh Deprotection Conditions: Removal of some common protecting groups requires strongly acidic or basic conditions, which can be incompatible with the sensitive dihydroxypyridine ring or other functional groups in the molecule.[1]
-
Lack of Regioselectivity: The two hydroxyl groups on the pyridine ring can have similar reactivity, leading to mixtures of mono- and di-protected products, as well as constitutional isomers in the case of mono-protection. This complicates purification and reduces the yield of the desired product.
-
Orthogonal Deprotection: In multi-step syntheses, it is often necessary to deprotect one hydroxyl group while leaving the other protected. This requires an orthogonal protecting group strategy, where each group can be removed selectively under specific conditions without affecting the other.[2]
Alternative protecting groups can offer milder deprotection methods, improved regioselectivity, and greater compatibility with orthogonal strategies, thus streamlining the synthetic process.
Q2: What are some common alternative protecting groups for the hydroxyl groups of dihydroxypyridines?
Several alternative protecting groups, commonly used for phenols and catechols, can be effectively applied to dihydroxypyridines. These include:
-
Benzyl (Bn) and Substituted Benzyl Ethers (e.g., p-Methoxybenzyl, PMB): These are widely used due to their stability under a range of conditions. The PMB group, in particular, offers an alternative deprotection method using oxidative cleavage, which can be advantageous in the presence of acid- or base-labile groups.
-
Silyl Ethers (e.g., TBS, TIPS, TBDPS): Trialkylsilyl ethers are versatile protecting groups with varying steric bulk and stability. This variation allows for selective protection and deprotection. For instance, a less hindered silyl group can be removed in the presence of a more hindered one.[3]
-
Methoxymethyl (MOM) Ether: This acetal-type protecting group is stable to a wide pH range but can be readily cleaved under acidic conditions.[4]
-
Acetyl (Ac) Group: While considered a more traditional protecting group, its lability under basic conditions can be utilized in orthogonal strategies where other groups are acid-labile.
Q3: How can I achieve regioselective mono-protection of a dihydroxypyridine?
Achieving regioselective mono-protection is a significant challenge due to the similar reactivity of the two hydroxyl groups. However, several strategies can be employed:
-
Steric Hindrance: Utilizing a bulky protecting group, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), can favor the protection of the less sterically hindered hydroxyl group.[3]
-
Kinetic vs. Thermodynamic Control: The choice of reaction conditions (temperature, reaction time, base) can influence the regioselectivity. For example, in the protection of 3,4-dihydroxybenzaldehyde, a close analog to dihydroxypyridines, careful selection of the base and solvent system was crucial for achieving high regioselectivity for the 4-hydroxyl group.[5][6]
-
Directed Protection: In some cases, existing functional groups on the pyridine ring or substrate can direct the protecting group to a specific hydroxyl group through hydrogen bonding or other non-covalent interactions.
Troubleshooting Guides
Problem 1: Low yield of the desired mono-protected dihydroxypyridine.
| Potential Cause | Troubleshooting Step |
| Formation of di-protected byproduct | Reduce the equivalents of the protecting group reagent. Use a more sterically hindered protecting group to favor mono-protection. |
| Formation of a mixture of regioisomers | Modify reaction conditions (e.g., lower temperature, weaker base) to enhance kinetic control. Explore different protecting groups with varying steric bulk. For catecholic dihydroxypyridines (e.g., 3,4-dihydroxypyridine), consider that the more acidic hydroxyl group may react preferentially. |
| Incomplete reaction | Increase the reaction time or temperature. Use a more reactive protecting group reagent (e.g., silyl triflate instead of silyl chloride).[3] |
| Decomposition of starting material | Use milder reaction conditions (e.g., a non-nucleophilic base like DIPEA instead of a strong base like NaH).[7] Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation. |
Problem 2: Difficulty in deprotecting the hydroxyl group(s).
| Potential Cause | Troubleshooting Step |
| Protecting group is too stable | Switch to a more labile protecting group. For example, if benzyl deprotection via hydrogenolysis is problematic due to catalyst poisoning or the presence of other reducible functional groups, consider using a PMB group that can be removed oxidatively with DDQ. For stubborn silyl ethers, stronger fluoride sources like HF-pyridine or "naked" fluoride sources can be employed, though caution is advised due to their high reactivity.[8] |
| Substrate is sensitive to deprotection conditions | Explore alternative deprotection methods. For instance, if your molecule is acid-sensitive, avoid acidic deprotection of MOM or silyl ethers and instead use a protecting group that can be removed under neutral or basic conditions (e.g., acetyl group).[9] For benzyl groups, transfer hydrogenolysis can sometimes be a milder alternative to high-pressure hydrogenation.[10] |
| Incomplete deprotection | Increase the reaction time, temperature, or the amount of deprotection reagent. Ensure the deprotection reagent is fresh and active. |
Problem 3: Unwanted removal of other protecting groups during a selective deprotection step.
| Potential Cause | Troubleshooting Step |
| Lack of orthogonality | Re-evaluate the protecting group strategy. Ensure that the chosen protecting groups have sufficiently different lability profiles. For example, a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acetyl group (removed by base) would constitute a robust orthogonal set.[3][10] |
| Harsh deprotection conditions | Use the mildest possible conditions for the desired deprotection. For example, for silyl group removal, milder fluoride sources or buffered conditions can be tested to avoid cleavage of more sensitive groups.[3] |
Data Summary
The following table summarizes common alternative protecting groups for hydroxyl functions, which can be applied to dihydroxypyridines, along with their typical protection and deprotection conditions. Please note that optimal conditions may vary depending on the specific dihydroxypyridine isomer and other functional groups present.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Orthogonality Notes |
| Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C, EtOH | Stable to acid and base. Cleaved by hydrogenolysis. |
| p-Methoxybenzyl | PMB | PMB-Cl, NaH, THF | DDQ, CH₂Cl₂/H₂O or TFA | Stable to base and hydrogenolysis (relative to Bn). Cleaved oxidatively or with strong acid. |
| tert-Butyldimethylsilyl | TBS | TBSCl, Imidazole, DMF | TBAF, THF or HF-Pyridine | Labile to acid and fluoride. Stability can be tuned by steric hindrance of the silyl group.[3] |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | TBAF, THF or HF-Pyridine | More stable to acid than TBS.[3] |
| Methoxymethyl | MOM | MOMCl, DIPEA, CH₂Cl₂ | HCl, MeOH | Stable to base and nucleophiles. Cleaved by acid.[4][9] |
| Acetyl | Ac | Ac₂O, Pyridine | K₂CO₃, MeOH or NaOMe, MeOH | Stable to acid. Cleaved by base.[2] |
Experimental Protocols & Workflows
General Procedure for Benzyl Protection of a Dihydroxypyridine
-
Dissolve the dihydroxypyridine (1 equivalent) in anhydrous DMF or THF.
-
Add a base such as sodium hydride (NaH, 1.1 equivalents for mono-protection, 2.2 equivalents for di-protection) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (BnBr, 1.1 equivalents for mono-protection, 2.2 equivalents for di-protection) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates completion.
-
Quench the reaction carefully with water or methanol at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Silyl Ether Deprotection
-
Dissolve the silyl-protected dihydroxypyridine (1 equivalent) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.1 equivalents per silyl group) dropwise at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Orthogonal Protection and Deprotection Strategy
This diagram illustrates a logical workflow for a synthesis requiring orthogonal protection of a dihydroxypyridine.
References
- 1. mdpi.com [mdpi.com]
- 2. fiveable.me [fiveable.me]
- 3. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective access to di- and trisubstituted pyridines via a metal-oxidant-solvent-free domino reaction involving 3-chloropropiophenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde [mdpi.com]
- 6. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. I. Application to the synthesis of a peptide template containing two addressable sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the solubility of picolinonitrile intermediates
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the solubility challenges of picolinonitrile intermediates.
Frequently Asked Questions (FAQs)
Q1: What intrinsic properties of picolinonitrile intermediates contribute to their poor solubility?
Picolinonitrile intermediates often exhibit poor solubility due to a combination of their molecular properties. The nitrile group (-C≡N) is highly polar, leading to strong dipole-dipole interactions between molecules in the solid state.[1][2][3] This can result in a stable crystal lattice structure that requires significant energy to disrupt for dissolution. Furthermore, while the nitrogen lone pair can form hydrogen bonds with protic solvents like water, the rest of the molecule, particularly if it contains larger nonpolar regions, can lead to an overall hydrophobic character, limiting aqueous solubility.[2]
Q2: What are the primary strategies for enhancing the solubility of these intermediates?
There are several physical and chemical modification techniques to improve the solubility of poorly soluble compounds.[4][5] Key strategies include:
-
pH Adjustment: For intermediates with ionizable functional groups, altering the pH of the solution can convert the molecule into a more soluble salt form.[6][7]
-
Co-solvency: Using a mixture of a primary solvent (in which the compound is poorly soluble) and a miscible co-solvent can significantly increase solubility.[8][9]
-
Solid Dispersions: Dispersing the intermediate within a hydrophilic carrier matrix at a solid state can enhance wettability and dissolution rates.[10][11][12] This is often achieved by creating an amorphous form of the drug, which is more soluble than its crystalline state.[13]
-
Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic intermediate, facilitating its dissolution in aqueous media.[14][15][16]
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area-to-volume ratio of the particles, which can improve the dissolution rate.[7][13][17]
Q3: How does the choice of solvent affect the solubility of picolinonitrile intermediates?
Solvent selection is critical and is governed by the principle of "like dissolves like." The polarity of the picolinonitrile intermediate, dictated by its overall structure, will determine its solubility in different solvents. Polar solvents are generally required to dissolve polar molecules.[1] For instance, nitrile butadiene rubber (NBR), a polymer containing nitrile groups, is soluble in moderately polar solvents like ketones and esters but not in highly polar solvents like DMSO or nonpolar solvents like hexane.[18][19] Therefore, a screening process with a range of solvents of varying polarities is essential to find a suitable system.
Q4: Can solid dispersion techniques be applied to thermally sensitive picolinonitrile intermediates?
Yes, while some solid dispersion methods like hot-melt extrusion involve high temperatures, other techniques are suitable for thermally sensitive compounds. The solvent evaporation method is a common choice where the intermediate and a carrier are dissolved in a volatile solvent, which is then evaporated at a low temperature, leaving a solid dispersion.[20][21] Other low-temperature methods include spray drying and lyophilization (freeze-drying).[20]
Troubleshooting Guides
Problem 1: My picolinonitrile intermediate precipitates during aqueous workup or reaction.
-
Question: What is causing the precipitation and how can I prevent it?
-
Answer: Precipitation occurs when the concentration of the intermediate exceeds its solubility limit in the current solvent system. This often happens when changing the solvent composition, for example, by adding an anti-solvent (like water) during extraction.
-
Solution 1 (pH Adjustment): If your intermediate has an acidic or basic functional group, adjust the pH of the aqueous phase to ionize the compound, which can dramatically increase its aqueous solubility.[6][22] For a basic intermediate, lowering the pH will form a more soluble salt. For an acidic intermediate, increasing the pH will do the same.
-
Solution 2 (Use of Co-solvents): Maintain a proportion of a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400) in your aqueous phase to keep the intermediate dissolved.[23][24] This is particularly useful if pH adjustment is not an option.
-
Solution 3 (Temperature Control): Solubility is often temperature-dependent.[25][26] Ensure your processing temperature is not too low, as this can decrease solubility. Conversely, be cautious of cooling reaction mixtures too quickly.
-
Problem 2: I am unable to achieve a high enough concentration of my intermediate in a suitable solvent for a subsequent reaction step.
-
Question: How can I increase the concentration of my dissolved intermediate?
-
Answer: This is a common challenge when the required stoichiometry demands a higher concentration than the intermediate's solubility allows.
-
Solution 1 (Co-solvent System Screening): Systematically screen various co-solvent mixtures. A small amount of a highly effective co-solvent can sometimes lead to a significant, non-linear increase in solubility.[8][27] The ideal co-solvent reduces the polarity of the aqueous solvent to be more favorable for the solute.[9]
-
Solution 2 (Solid Dispersion): If the reaction solvent is compatible, consider preparing a solid dispersion of your intermediate with a soluble carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP).[12] The solid dispersion can then be dissolved in the reaction solvent, often achieving a higher apparent solubility and dissolution rate.[10]
-
Solution 3 (Surfactant-Mediated Solubilization): For reactions in aqueous media, adding a surfactant above its critical micelle concentration (CMC) can create micelles that encapsulate the intermediate, increasing its overall concentration in the solution.[15][28]
-
Problem 3: My purified picolinonitrile intermediate is difficult to handle and re-dissolve due to its physical form (e.g., fine powder, static).
-
Question: How can I improve the handling and re-dissolution properties of my final solid intermediate?
-
Answer: The physical form of the solid can impact its handling and dissolution.
-
Solution 1 (Recrystallization): Carefully select a crystallization solvent system to produce more manageable crystals. This process can also serve as a final purification step.
-
Solution 2 (Formulate as a Solid Dispersion): Creating a solid dispersion with an inert, hydrophilic carrier can result in a more easily wettable and soluble product.[5] The carrier can also improve the flow properties of the solid.
-
Solution 3 (Supercritical Fluid Technology): This technique can be used to create microparticles with controlled size and morphology, which can improve dissolution characteristics.[4]
-
Data Presentation
Table 1: Solubility of Picolinic Acid (a related structure) in Various Solvents at ~293 K.
| Solvent | Solvent Type | Solubility (g/kg of solvent) |
| Water | Polar Protic | ~862.5 |
| Ethanol | Polar Protic | ~57.1 |
| Acetonitrile | Polar Aprotic | ~17.0 |
Data sourced from a study on picolinic acid, which shares the pyridine ring structure with picolinonitrile. This data illustrates the significant impact of solvent choice on solubility.[25]
Table 2: Comparison of Common Solubility Enhancement Techniques.
| Technique | Mechanism of Action | Typical Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | Converts the drug into a more soluble salt form. | 10 - 1,000 | Only applicable to ionizable compounds; risk of precipitation upon pH change.[29] |
| Co-solvency | Reduces solvent polarity, lowering interfacial tension.[8] | 2 - 500 | Potential for precipitation upon dilution; biocompatibility of co-solvents.[9][23] |
| Solid Dispersion | Reduces particle size, improves wettability, forms amorphous states.[10][11] | 10 - 200 | Physical stability of the amorphous state; selection of an appropriate carrier. |
| Surfactants | Forms micelles to encapsulate the drug.[16] | 5 - 100 | Potential for toxicity; concentration must be above the CMC.[15] |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[7] | 2 - 10 | Does not increase equilibrium solubility; can lead to poor powder flow.[17] |
Experimental Protocols
Protocol 1: Screening for Optimal Co-solvent Systems
This protocol outlines a method to determine the most effective co-solvent for solubilizing a picolinonitrile intermediate.
-
Preparation:
-
Select a primary solvent in which the intermediate has low solubility (e.g., water, buffer).
-
Select a panel of biocompatible, water-miscible co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, Glycerin).[24]
-
Prepare a series of stock solutions of the co-solvents in the primary solvent, ranging from 10% to 50% (v/v).
-
-
Equilibrium Solubility Measurement:
-
Add an excess amount of the picolinonitrile intermediate to a known volume (e.g., 2 mL) of each co-solvent mixture in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of an analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the dissolved intermediate.
-
-
Data Analysis:
-
Plot the solubility of the intermediate (mg/mL) against the percentage of co-solvent in the mixture.
-
The co-solvent system that provides the highest solubility at the lowest concentration is generally preferred.
-
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for creating a solid dispersion of a picolinonitrile intermediate with a hydrophilic carrier.
-
Material Selection:
-
Procedure:
-
Determine the desired ratio of intermediate to carrier (e.g., 1:1, 1:5, 1:10 w/w).
-
Dissolve the calculated amounts of the intermediate and the carrier in the selected solvent to form a clear solution.
-
Pour the solution into a shallow glass dish or onto a rotary evaporator flask.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Once the solvent is fully removed, a solid film or mass will remain. Scrape the solid mass from the container.
-
-
Post-Processing:
-
Grind the resulting solid using a mortar and pestle to obtain a fine powder.
-
Sieve the powder to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to protect it from moisture, which could induce recrystallization.
-
Visualizations
Caption: Decision workflow for selecting a suitable solubility enhancement technique.
Caption: Experimental workflow for the solvent evaporation method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. ijmsdr.org [ijmsdr.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 10. japer.in [japer.in]
- 11. jopcr.com [jopcr.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. agnopharma.com [agnopharma.com]
- 14. pure.hud.ac.uk [pure.hud.ac.uk]
- 15. pharmatutor.org [pharmatutor.org]
- 16. jocpr.com [jocpr.com]
- 17. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 18. ijsat.org [ijsat.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ajprd.com [ajprd.com]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. mdpi.com [mdpi.com]
- 26. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 27. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. asianpharmtech.com [asianpharmtech.com]
- 29. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Synthesis of Benzyloxy-Substituted Pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyloxy-substituted pyridines. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guides
Problem 1: Low Yield of the Desired O-Alkylated Product (Benzyloxy-Substituted Pyridine)
Q1: My reaction is resulting in a low yield of the desired benzyloxy-substituted pyridine. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of benzyloxy-substituted pyridines, typically performed via the Williamson ether synthesis, can stem from several factors. The primary culprits are often competing side reactions, suboptimal reaction conditions, or the purity of your starting materials.
Key Troubleshooting Steps:
-
Re-evaluate Your Base and Solvent System: The choice of base and solvent is critical in directing the reaction towards the desired O-alkylation. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic polar solvents like DMF or DMSO can be effective. However, the combination of a weaker base and a specific solvent can sometimes offer better selectivity. For instance, using silver carbonate (Ag₂CO₃) has been shown to favor O-alkylation.
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can lead to decomposition of reactants and products, or promote undesirable side reactions like elimination. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.
-
Ensure Anhydrous Conditions: The alkoxide intermediate is sensitive to water. Ensure all your reagents and solvents are thoroughly dried to prevent quenching of the alkoxide and hydrolysis of the benzyl halide.
-
Check Purity of Starting Materials: Impurities in the hydroxypyridine or benzyl bromide can significantly impact the reaction. For instance, benzyl alcohol as an impurity in benzyl bromide can compete for the alkylation reaction. It is recommended to use high-purity reagents.
Problem 2: Presence of Significant Amounts of N-Alkylated Impurity (N-Benzyl Pyridone)
Q2: My final product is contaminated with a significant amount of the N-benzyl pyridone isomer. How can I minimize the formation of this impurity?
A2: The formation of the N-alkylated product is the most common and challenging side reaction in the synthesis of benzyloxy-substituted pyridines from hydroxypyridines. This is due to the ambident nucleophilic nature of the pyridinolate anion.
Strategies to Enhance O-Alkylation Selectivity:
-
Metal Ion Selection: The counter-ion of the base plays a crucial role. Softer metal ions like silver (Ag⁺) tend to coordinate with the harder oxygen atom of the pyridinolate, promoting O-alkylation. In contrast, harder alkali metal ions like sodium (Na⁺) or potassium (K⁺) have a higher affinity for the nitrogen atom, leading to increased N-alkylation.[1]
-
Catalyst-Controlled Selectivity: Recent studies have shown that specific catalysts can dramatically influence the regioselectivity. For instance, a palladium-catalyzed O-benzylation of 2-quinolinones has been reported to give O:N selectivities of up to 100:1.[2][3] Similarly, zinc(II)-mediated methods have shown high selectivity for O-benzylation of 2-pyridones.[1]
-
Solvent Effects: The solvent can influence the solvation of the pyridinolate anion and thus its reactivity at the oxygen versus the nitrogen atom. Aprotic solvents are generally preferred to avoid protonation of the nucleophile.
The following diagram illustrates the competing pathways of O- and N-alkylation:
Figure 1: Competing O- vs. N-alkylation pathways in benzyloxy-substituted pyridine synthesis.
Problem 3: Formation of Other Unexpected Impurities
Q3: Besides the N-alkylated product, I am observing other impurities in my reaction mixture. What could they be and how can I avoid them?
A3: Several other impurities can arise during the synthesis of benzyloxy-substituted pyridines.
-
C-Alkylated Products: Although less common, alkylation can sometimes occur on the pyridine ring itself, especially at positions activated by the hydroxyl group. The choice of solvent can influence this side reaction.
-
Elimination Products: If using a sterically hindered benzyl halide or very strong bases at high temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of stilbene and other related products.
-
Debenzylation Products: The benzyloxy group can be cleaved under certain conditions, leading back to the hydroxypyridine starting material or subsequent degradation products. This is more common during workup or purification if acidic conditions are employed.
-
Impurities from Starting Materials: Commercial benzyl bromide can contain impurities like benzaldehyde, benzyl alcohol, and dibenzyl ether. These can either be carried through to the final product or participate in side reactions.
Analytical Workflow for Impurity Identification:
Figure 2: A typical analytical workflow for the identification and characterization of impurities.
Frequently Asked Questions (FAQs)
Q4: What are the recommended reaction conditions to maximize the yield of 2-benzyloxypyridine?
A4: For the synthesis of 2-benzyloxypyridine, a method utilizing potassium hydroxide in toluene has been reported to give a high yield of 97%.[4] Another effective method involves the use of zinc oxide and N,N-diisopropylethylamine (DIEA) with benzyl chloride at 110 °C, which also provides good yields with high O-selectivity.[1]
Q5: How does the position of the hydroxyl group on the pyridine ring (2-OH, 3-OH, or 4-OH) affect the O- versus N-alkylation selectivity?
A5: The position of the hydroxyl group significantly influences the electronic properties and steric environment of the pyridine ring, thereby affecting the regioselectivity of benzylation. 2-Hydroxypyridine and 4-hydroxypyridine exist in tautomeric equilibrium with their corresponding pyridone forms, which makes N-alkylation a highly competitive pathway. 3-Hydroxypyridine does not have a stable pyridone tautomer, which generally favors O-alkylation. However, direct N-benzylation of 3-hydroxypiperidine (the reduced form) is also a common synthetic route, indicating the nitrogen is still a reactive nucleophile.[5]
Q6: What analytical techniques are best suited for monitoring the reaction and quantifying impurities?
A6: A combination of chromatographic and spectroscopic techniques is ideal.
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection: This is the preferred method for quantitative analysis of the product and impurities. A reverse-phase C18 column with a mobile phase of water (with a pH modifier like phosphoric acid) and acetonitrile is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities that may be present in the starting materials or formed during the reaction.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the final product and any isolated impurities.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield and Selectivity of Benzyloxypyridine Synthesis
| Hydroxypyridine Isomer | Base/Catalyst | Solvent | Temperature (°C) | O-Alkylated Product Yield (%) | N-Alkylated Impurity (%) | O:N Ratio | Reference |
| 2-Hydroxypyridine | KOH | Toluene | Reflux | 97 | Not Reported | - | [4] |
| 2-Pyridone | ZnO / DIEA | - | 110 | 85 | <5 | >17:1 | [1] |
| 2-Quinolinone | XantPhosPdCl₂ | Toluene | 100 | High | Low | up to 100:1 | [2][3] |
| 2-Pyridone | Ag₂CO₃ | DMF | 80 | Good | Low | Favors O | [1] |
| 2-Pyridone | Cs₂CO₃ | DMF | 80 | Low | High | Favors N | [7] |
Note: This table is a summary of data from various sources and direct comparison may not be exact due to other differing reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Benzyloxypyridine
This protocol is adapted from a high-yield synthesis method.[4]
-
To a solution of benzyl alcohol (1.0 eq) in toluene, add 2-chloropyridine (1.1 eq) and solid potassium hydroxide (1.5 eq).
-
Heat the mixture at reflux for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-benzyloxypyridine.
Protocol 2: Zinc-Mediated O-Benzylation of 2-Pyridone
This protocol is based on a method for selective O-alkylation.[1]
-
To a reaction vessel, add the substituted 2-pyridone (1.0 eq), zinc oxide (ZnO, 1.5 eq), and N,N-diisopropylethylamine (DIEA, 2.0 eq).
-
Add benzyl chloride (1.2 eq) to the mixture.
-
Heat the reaction at 110 °C under an inert atmosphere (e.g., Argon) and monitor by TLC.
-
After the reaction is complete, cool to room temperature.
-
Dilute the mixture with an appropriate organic solvent and filter to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd-Catalyzed Chemoselective O‑Benzylation of Ambident 2‑Quinolinone Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A kind of synthetic method of n-benzyl-3-hydroxypiperidine - Eureka | Patsnap [eureka.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Reactions with Pyridine Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving pyridine substrates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the unique challenges associated with these powerful synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed reactions with pyridine substrates often challenging?
A1: Pyridine substrates present unique challenges primarily due to the Lewis basicity of the pyridine nitrogen. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2][3] This coordination can disrupt the catalytic cycle, resulting in low yields or complete reaction failure. Additionally, some pyridine derivatives, such as 2-pyridyl boronic acids, are known for their instability and can undergo rapid protodeboronation.[4][5]
Q2: My Suzuki-Miyaura reaction with a bromopyridine is giving low yield. What are the first things I should check?
A2: For low-yielding Suzuki-Miyaura reactions with bromopyridines, consider the following initial troubleshooting steps:
-
Catalyst and Ligand Choice: The combination of the palladium precursor and ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), are often effective as they can promote the formation of the active catalytic species and facilitate reductive elimination.[5]
-
Base Selection: The strength and solubility of the base are crucial. While common bases like K₂CO₃ or Cs₂CO₃ are often used, the choice can significantly impact the reaction outcome.[6] For sensitive substrates, a weaker base like NaHCO₃ or KHCO₃ at a lower temperature might be necessary to minimize side reactions like protodeboronation.[5]
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Oxygen can deactivate the palladium catalyst.[6] Thoroughly degassing the solvent and reagents is recommended.[5]
-
Purity of Starting Materials: Impurities in the bromopyridine or the boronic acid/ester can poison the catalyst.[6] Ensure high purity of all starting materials.
Q3: I am observing significant catalyst deactivation in my reaction. What could be the cause and how can I mitigate it?
A3: Catalyst deactivation in reactions with pyridines is a common issue. The primary cause is often the coordination of the pyridine nitrogen to the palladium center, forming inactive complexes.[2] Here’s how to address this:
-
Ligand Selection: Employ bulky, electron-rich ligands. These ligands can sterically shield the palladium center, reducing the ability of the pyridine substrate to coordinate and poison the catalyst.
-
Use of Additives: In some cases, additives can help. For instance, in certain C-H activation reactions, the use of silver salts as oxidants is essential for regenerating the active Pd(II) catalyst.[7]
-
Catalyst Precursor: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes overcome the poisoning effect observed with Pd(II) sources, as the catalytic cycle initiation is different.[8]
-
Substrate Modification: If possible, modifying the pyridine substrate to reduce the Lewis basicity of the nitrogen can be effective. For example, using a 2-chloropyridine derivative can make the nitrogen less likely to bind to the catalyst.[3]
Troubleshooting Guides
Problem 1: Low or No Conversion in a Suzuki-Miyaura Coupling
If you are experiencing low or no conversion in your Suzuki-Miyaura reaction involving a pyridine substrate, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Steps:
-
Verify Inert Atmosphere: Ensure your reaction setup is free of oxygen. Degas your solvent and reagents thoroughly before adding the catalyst.
-
Check Reagent Purity: Impurities can poison the catalyst. Use freshly purified starting materials.
-
Optimize the Base: The choice of base is critical. See the table below for common bases used in Suzuki-Miyaura couplings.
-
Optimize the Ligand: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. Consider screening different phosphine ligands.
-
Adjust Temperature: While some reactions proceed at room temperature, others may require heating to overcome activation barriers.
-
Increase Catalyst/Ligand Loading: If other optimizations fail, a modest increase in the catalyst and ligand loading might improve the yield.[6]
-
Consider an Alternative Reaction: If the Suzuki-Miyaura coupling remains problematic, especially with unstable 2-pyridylboronic acids, consider alternative cross-coupling reactions like Stille or Negishi coupling.
| Base | Typical Solvent | Notes |
| K₂CO₃ | Dioxane/Water | A common and effective base for many Suzuki couplings.[6] |
| Cs₂CO₃ | Dioxane, Toluene | More soluble and often more effective than K₂CO₃, especially for less reactive substrates.[6] |
| K₃PO₄ | Toluene, Dioxane | A strong base that can be effective for challenging couplings. |
| NaHCO₃ / KHCO₃ | Dioxane/Water | Milder bases, useful for substrates prone to decomposition or side reactions.[5] |
Problem 2: Poor Yield in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but reactions with pyridine halides can be challenging.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of pyridines.
Key Considerations:
-
Ligand Choice: The development of specialized ligands has been crucial for the success of Buchwald-Hartwig amination. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands are often the most effective.[5]
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but others like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can be more suitable for certain substrate combinations.
-
Solvent: Aprotic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence the solubility of the base and the catalytic species.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium precursors. |
| Ligand | XPhos, RuPhos, SPhos, Josiphos-type ligands | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination while preventing catalyst decomposition.[5] |
| Base | NaOtBu, LHMDS, K₃PO₄ | Strong bases are needed to deprotonate the amine and facilitate the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents that are compatible with the reaction conditions. |
| Temperature | Room temperature to 110 °C | The optimal temperature depends on the reactivity of the substrates. |
Key Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling of a Bromopyridine
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv), the pyridineboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in the reaction solvent.
-
Add the degassed solvent (e.g., dioxane/water 4:1) to the reaction vial containing the solids.
-
Add the catalyst/ligand solution to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for a Buchwald-Hartwig Amination of a Chloropyridine
-
To a glovebox, add the chloropyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and a magnetic stir bar to a reaction vial.
-
Add the anhydrous, degassed solvent (e.g., toluene) to the vial.
-
Seal the vial and heat to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and quench by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
References
- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis of 3,5-Bis(benzyloxy)picolinonitrile and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,5-Bis(benzyloxy)picolinonitrile. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted ¹H NMR data set based on established principles of NMR spectroscopy and comparison with structurally related analogs. This guide will be valuable for researchers in identifying and characterizing this compound in a laboratory setting.
Predicted and Experimental ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data of selected structural analogs. This comparison allows for a more confident assignment of the proton signals in the target molecule.
| Compound | Proton | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound (Predicted) | H-4 | ~7.5 - 7.6 | d | 1H |
| H-6 | ~8.3 - 8.4 | d | 1H | |
| -CH₂- (benzylic) | ~5.2 - 5.3 | s | 4H | |
| Phenyl-H | ~7.3 - 7.5 | m | 10H | |
| 2-Cyanopyridine (Alternative 1) [1] | H-3 | 7.88 | ddd | 1H |
| H-4 | 7.58 | m | 1H | |
| H-5 | 7.75 | t | 1H | |
| H-6 | 8.74 | d | 1H | |
| 2-Amino-3-benzyloxypyridine (Alternative 2) [2] | H-4, H-5, H-6, Phenyl-H | 6.7 - 7.8 | m | 8H |
| -NH₂ | 5.5 | br s | 2H | |
| -CH₂- (benzylic) | 5.1 | s | 2H | |
| 1,3,5-Trimethoxybenzene (Alternative 3) [3] | Aromatic-H | 6.1 | s | 3H |
| -OCH₃ | 3.7 | s | 9H |
d: doublet, s: singlet, m: multiplet, t: triplet, ddd: doublet of doublet of doublets, br s: broad singlet
Prediction Rationale for this compound
The predicted chemical shifts for this compound are based on the following analysis:
-
Pyridine Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. The electron-withdrawing nitrile group at position 2 and the electron-donating benzyloxy groups at positions 3 and 5 will influence their chemical shifts. The proton at H-6, being ortho to the nitrogen and meta to a benzyloxy group, is expected to be the most deshielded and appear at a lower field (~8.3-8.4 ppm). The proton at H-4 is situated between two electron-donating benzyloxy groups and is expected to be more shielded, appearing at a higher field (~7.5-7.6 ppm). These two protons should appear as doublets due to coupling with each other.
-
Benzylic Protons (-CH₂-): The two methylene groups of the benzyloxy substituents are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a single sharp singlet in the region of 5.2-5.3 ppm, which is a characteristic chemical shift for benzylic protons attached to an oxygen atom.
-
Phenyl Protons: The ten protons on the two phenyl rings are expected to resonate in the aromatic region, likely as a complex multiplet between 7.3 and 7.5 ppm.
Experimental Protocol for ¹H NMR Analysis
This section provides a general methodology for acquiring the ¹H NMR spectrum of this compound and similar compounds.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.
2. NMR Instrument Parameters:
- The ¹H NMR spectrum should be acquired on a 300 MHz or higher field NMR spectrometer.
- Typical acquisition parameters include:
- Number of scans: 16 to 64, depending on the sample concentration.
- Relaxation delay: 1-2 seconds.
- Acquisition time: 2-4 seconds.
- Spectral width: A range of -2 to 12 ppm is generally sufficient to cover all proton signals.
- Temperature: Standard probe temperature (e.g., 298 K).
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to obtain a pure absorption lineshape.
- Calibrate the chemical shift scale using the TMS signal at 0 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the protons.
Logical Workflow for ¹H NMR Spectrum Prediction
The following diagram illustrates the logical workflow used to predict the ¹H NMR spectrum of this compound by analyzing its structural components.
Caption: Logical workflow for the prediction of the 1H NMR spectrum.
References
A Comparative Guide to the 13C NMR Characterization of Substituted Picolinonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopic data for a series of substituted picolinonitriles (2-cyanopyridines). The objective is to offer a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols, and presents logical workflows for spectral analysis.
Introduction to 13C NMR Spectroscopy of Picolinonitriles
13C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. In the context of substituted picolinonitriles, the chemical shift of each carbon atom in the pyridine ring and the nitrile group is highly sensitive to the nature and position of the substituents. This sensitivity allows for unambiguous structural assignment and provides insights into the electronic environment within the molecule.
The picolinonitrile scaffold consists of a pyridine ring with a nitrile group at the C2 position. The carbon atoms are numbered starting from the nitrogen atom as 1, with the nitrile-bearing carbon as C2. The chemical shifts of C2, C3, C4, C5, C6, and the nitrile carbon (CN) are influenced by the electronic effects (both inductive and resonance) of the substituents.
Comparative Analysis of 13C NMR Chemical Shifts
The following tables summarize the experimental 13C NMR chemical shift data for a selection of substituted picolinonitriles. All chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: 13C NMR Chemical Shifts of Parent and Amino-Substituted Picolinonitriles
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CN (ppm) | Solvent |
| 2-Cyanopyridine | 133.2 | 128.5 | 137.2 | 124.5 | 150.3 | 117.5 | CDCl₃ |
| 4-Amino-2-cyanopyridine | - | - | - | - | - | - | - |
| 2-Amino-3-cyanopyridine | 151.0 | 86.0 | 153.0 | 116.0 | 160.0 | 117.0 | DMSO-d₆[1] |
| 2-Amino-5-cyanopyridine | 158.9 | 119.5 | 140.2 | 99.8 | 152.1 | 118.2 | DMSO-d₆ |
Note: Data for 4-Amino-2-cyanopyridine was not available in the searched literature.
Table 2: 13C NMR Chemical Shifts of Halo- and Methoxy-Substituted Picolinonitriles
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | CN (ppm) | Solvent |
| 4-Chloropicolinonitrile | - | - | - | - | - | - | - |
| 5-Bromopicolinonitrile | - | - | - | - | - | - | - |
| 6-Methoxypicolinonitrile | - | - | - | - | - | - | - |
Table 3: 13C NMR Chemical Shifts of 4-Cyanopyridine
| Compound | C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | CN (ppm) | Solvent |
| 4-Cyanopyridine | 150.8 | 125.0 | 120.9 | 117.1 | CDCl₃[2] |
Experimental Protocols
A general experimental procedure for acquiring 13C NMR spectra of substituted picolinonitriles is outlined below.
Sample Preparation:
-
Dissolution: Accurately weigh 10-25 mg of the substituted picolinonitrile and dissolve it in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical inertness.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent peak is used for referencing, ensure its chemical shift is accurately known under the experimental conditions.
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a 5 mm NMR tube.
-
Degassing: For sensitive samples or for long acquisition times, it may be necessary to degas the sample to remove dissolved oxygen, which can affect relaxation times and spectral resolution.
NMR Data Acquisition:
-
Instrumentation: Spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
Nucleus and Decoupling: Observe the 13C nucleus. Proton broadband decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30') is commonly used.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between scans, which is important for quantitative analysis.
-
Number of Scans: The number of scans can range from a few hundred to several thousand, depending on the concentration of the sample and the natural abundance of 13C.
-
Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure that all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm or to the solvent peak.
-
Peak Picking: The chemical shifts of all peaks are accurately determined.
Logical Workflow for Structural Elucidation
The following diagram illustrates a typical workflow for the structural characterization of a novel substituted picolinonitrile using 13C NMR spectroscopy.
Caption: A flowchart illustrating the key stages from synthesis to structural confirmation of substituted picolinonitriles using 13C NMR spectroscopy.
Experimental Workflow Diagram
The following diagram details the hands-on steps involved in the 13C NMR experiment.
Caption: A step-by-step diagram of the experimental procedure for acquiring a 13C NMR spectrum of a substituted picolinonitrile.
References
Comparative Guide to HPLC-MS Methods for Purity Analysis of Picolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone analytical technique in pharmaceutical development and quality control. Its high sensitivity and selectivity are crucial for the accurate purity assessment of active pharmaceutical ingredients (APIs) and their intermediates, such as picolinonitrile derivatives. This guide provides a comparative overview of two distinct HPLC-MS methodologies for the purity analysis of these compounds, supported by detailed experimental protocols and performance data.
Method 1: High-Throughput Reversed-Phase UHPLC-MS/MS
This method is tailored for rapid and sensitive analysis, leveraging the resolving power of Ultra-High-Performance Liquid Chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for unequivocal identification and quantification of impurities.
Experimental Protocol
Sample Preparation: Dissolve the picolinonitrile derivative sample in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter prior to injection.
Chromatographic Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is recommended for optimal performance.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program: A fast gradient is employed to ensure high throughput.
-
Flow Rate: Optimized for the specific UHPLC column dimensions, typically in the range of 0.4-0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for pyridine-containing compounds.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis of known impurities and the main component. A full scan mode can be used for unknown impurity profiling.
-
Source Parameters: Optimized for the specific instrument and analytes, including capillary voltage, source temperature, and gas flows.
Method 2: Orthogonal Selectivity with Mixed-Mode or HILIC Chromatography
For complex samples containing polar impurities that are poorly retained by reversed-phase chromatography, a method employing an alternative separation mechanism like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography can provide superior resolution. These techniques are particularly useful for separating isomers and polar metabolites of picolinonitrile derivatives.
Experimental Protocol
Sample Preparation: Dissolve the picolinonitrile derivative sample in the initial mobile phase (high organic content) to a concentration of 1 mg/mL. Ensure complete dissolution and filter through a 0.22 µm syringe filter.
Chromatographic Conditions:
-
Instrument: HPLC or UHPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
Column: A HILIC column (e.g., amide, silica) or a mixed-mode column combining reversed-phase and ion-exchange functionalities.
-
Mobile Phase A: Acetonitrile with a small percentage of an aqueous buffer (e.g., 95:5 acetonitrile:10 mM ammonium formate, pH 3).
-
Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3) with a small percentage of acetonitrile.
-
Gradient Program: A gradient from high to low organic content is typically used in HILIC.
-
Flow Rate: Adjusted based on column dimensions and particle size.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI in positive mode.
-
Scan Mode: Full scan mode is often employed for comprehensive impurity profiling with a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap for accurate mass measurements.
-
Source Parameters: Optimized for the instrument and analytes.
Performance Comparison
| Parameter | Method 1: Reversed-Phase UHPLC-MS/MS | Method 2: Mixed-Mode/HILIC HPLC-MS |
| Principle | Separation based on hydrophobicity. | Separation based on polarity and/or ionic interactions. |
| Column | C18, <2 µm particle size | HILIC (Amide, Silica), Mixed-Mode (RP/Ion-Exchange) |
| Mobile Phase | Water/Acetonitrile with acid modifier | Acetonitrile/Aqueous buffer |
| Speed | High-throughput, rapid analysis (< 5 min) | Typically longer analysis times (> 10 min) |
| Selectivity | Excellent for non-polar to moderately polar compounds. | Superior for polar and ionizable compounds, and isomers. |
| Sensitivity | Very high with targeted MRM analysis. | Good, especially with HRMS for accurate mass identification. |
| MS Compatibility | Excellent with volatile mobile phases. | Excellent with MS-compatible buffers like ammonium formate. |
| Ideal Application | Routine QC, analysis of known impurities, high-throughput screening. | Impurity profiling of complex mixtures, analysis of polar degradants, method development for challenging separations. |
Visualizing the Workflow
A general workflow for HPLC-MS purity analysis is depicted below. This process is applicable to both methods, with variations in the specific chromatographic conditions.
Caption: General workflow for HPLC-MS purity analysis of picolinonitrile derivatives.
Logical Relationship of Method Selection
The choice between a high-throughput reversed-phase method and an orthogonal selectivity method depends on the specific analytical challenge.
Caption: Decision tree for selecting an appropriate HPLC-MS method.
Spectroscopic Identification of Impurities in 3,5-Bis(benzyloxy)picolinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development and manufacturing. This guide provides a comparative analysis of spectroscopic techniques for the identification and differentiation of 3,5-Bis(benzyloxy)picolinonitrile from its potential process-related impurities. Understanding the unique spectral signatures of the target molecule and its contaminants is essential for ensuring product quality, safety, and efficacy.
Predicted Impurity Profile
Based on a likely synthetic route starting from 3,5-dihydroxypicolinonitrile and benzyl chloride, the following impurities may be present in the final product:
-
Starting Materials:
-
3,5-dihydroxypicolinonitrile
-
Benzyl chloride
-
-
Intermediates:
-
3-hydroxy-5-(benzyloxy)picolinonitrile
-
-
By-products and Degradants:
-
Benzyl alcohol
-
Benzaldehyde
-
Dibenzyl ether
-
This guide focuses on the spectroscopic characteristics of these potential impurities in comparison to the main compound, this compound.
Comparative Spectroscopic Data Analysis
The following tables summarize the expected and observed spectroscopic data for this compound and its potential impurities. This data is essential for developing robust analytical methods for impurity profiling.
Table 1: ¹H and ¹³C NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure elucidation. The chemical shifts (δ) in ppm are indicative of the chemical environment of the protons and carbons in the molecule.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | No experimental data found. Expected signals: Aromatic protons from the pyridine ring and benzyl groups, and methylene protons of the benzyl groups. | No experimental data found. Expected signals: Aromatic carbons, methylene carbons, and the nitrile carbon. |
| 3,5-dihydroxypicolinonitrile | No experimental data found. Expected signals: Aromatic protons on the pyridine ring and hydroxyl protons. | No experimental data found. Expected signals: Aromatic carbons and the nitrile carbon. |
| 3-hydroxy-5-(benzyloxy)picolinonitrile | No experimental data found. Expected signals: Aromatic protons from the pyridine and benzyl rings, methylene protons, and a hydroxyl proton. | No experimental data found. Expected signals: Aromatic carbons, methylene carbon, and the nitrile carbon. |
| Benzyl chloride | ~7.3 (m, 5H, Ar-H), ~4.5 (s, 2H, CH₂) | ~137.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~46.0 (CH₂) |
| Benzyl alcohol | ~7.3 (m, 5H, Ar-H), ~4.6 (s, 2H, CH₂), ~2.1 (br s, 1H, OH) | ~141.0 (Ar-C), ~128.5 (Ar-CH), ~127.5 (Ar-CH), ~127.0 (Ar-CH), ~65.0 (CH₂) |
| Benzaldehyde | ~10.0 (s, 1H, CHO), ~7.9 (d, 2H, Ar-H), ~7.6 (t, 1H, Ar-H), ~7.5 (t, 2H, Ar-H) | ~192.0 (CHO), ~136.0 (Ar-C), ~134.0 (Ar-CH), ~129.5 (Ar-CH), ~129.0 (Ar-CH) |
| Dibenzyl ether | ~7.3 (m, 10H, Ar-H), ~4.5 (s, 4H, CH₂) | ~138.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.5 (Ar-CH), ~72.0 (CH₂) |
Table 2: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which is useful for identification and structure confirmation.
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | 316.36 | No experimental data found. Expected: [M]+, fragments corresponding to loss of benzyl and benzyloxy groups. |
| 3,5-dihydroxypicolinonitrile | 138.11 | No experimental data found. |
| 3-hydroxy-5-(benzyloxy)picolinonitrile | 228.23 | No experimental data found. |
| Benzyl chloride | 126.58 | 126 ([M]+), 91 (loss of Cl), 65[1] |
| Benzyl alcohol | 108.14 | 108 ([M]+), 107, 91, 79, 77[2] |
| Benzaldehyde | 106.12 | 106 ([M]+), 105, 77, 51[3] |
| Dibenzyl ether | 198.26 | 198 ([M]+), 107, 91, 77, 65 |
Table 3: FTIR Spectroscopy Data
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.
| Compound | Key FTIR Peaks (cm⁻¹) | Functional Group |
| This compound | No experimental data found. | Expected: C≡N, C-O-C, C=N, C=C (aromatic) |
| 3,5-dihydroxypicolinonitrile | No experimental data found. | Expected: O-H, C≡N, C=N, C=C (aromatic) |
| 3-hydroxy-5-(benzyloxy)picolinonitrile | No experimental data found. | Expected: O-H, C≡N, C-O-C, C=N, C=C (aromatic) |
| Benzyl chloride | ~3030, ~1495, ~1455, ~1265, ~770, ~695 | C-H (aromatic), C=C (aromatic), C-Cl, C-H (bend) |
| Benzyl alcohol | ~3350 (broad), ~3030, ~1495, ~1455, ~1210, ~1020 | O-H, C-H (aromatic), C=C (aromatic), C-O |
| Benzaldehyde | ~2820, ~2720, ~1700, ~1595, ~1580 | C-H (aldehyde), C=O, C=C (aromatic)[4][5][6] |
| Dibenzyl ether | ~3030, ~1495, ~1455, ~1100 | C-H (aromatic), C=C (aromatic), C-O-C |
Table 4: UV-Vis Spectroscopy Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.
| Compound | λmax (nm) |
| This compound | No experimental data found. |
| 3,5-dihydroxypicolinonitrile | No experimental data found. |
| 3-hydroxy-5-(benzyloxy)picolinonitrile | No experimental data found. |
| Benzyl chloride | ~268, ~261 |
| Benzyl alcohol | ~258, ~252, ~247[7] |
| Benzaldehyde | ~280, ~245[8] |
| Dibenzyl ether | ~258, ~252 |
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and reliable results. Below are general methodologies for the key spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-5 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0 to 220 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Introduction: For volatile impurities like benzyl chloride, Headspace Gas Chromatography (GC) is suitable. For less volatile compounds, Direct Injection or Liquid Chromatography (LC) coupling is used.
-
Ionization: Electron Ionization (EI) is commonly used for GC-MS, while Electrospray Ionization (ESI) is typical for LC-MS.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are commonly employed.
-
GC-MS Parameters (for volatile impurities):
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier gas: Helium.
-
MS scan range: 40-400 m/z.
-
-
LC-MS Parameters (for non-volatile compounds):
-
Mobile phase: A gradient of water and acetonitrile with a small amount of formic acid or ammonium acetate.
-
Column: C18 reverse-phase column.
-
MS scan range: 100-500 m/z.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl).
-
Instrumentation: A benchtop FTIR spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Background correction is performed using a spectrum of the empty sample holder.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Parameters:
-
Wavelength range: 200-400 nm.
-
Scan speed: Medium.
-
-
Data Processing: A baseline correction is performed using a cuvette filled with the solvent. The wavelength of maximum absorbance (λmax) is recorded.
Visualization of Analytical Workflows
Logical Workflow for Impurity Identification
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a sample of this compound.
Caption: Workflow for impurity identification and quantification.
Signaling Pathway for Spectroscopic Data Interpretation
This diagram outlines the logical process of interpreting data from various spectroscopic techniques to identify an unknown impurity.
References
- 1. This compound | C20H16N2O2 | CID 53487994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1000025-92-2 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Benzonitrile, 3-hydroxy- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Synthetic Precursors: 3,5-Bis(benzyloxy)picolinonitrile in Focus
For researchers, scientists, and drug development professionals, the selection of a synthetic precursor is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. This guide provides a comparative analysis of 3,5-Bis(benzyloxy)picolinonitrile against other common precursors for the synthesis of 3,5-disubstituted picolinonitrile derivatives, which are key structural motifs in many pharmaceutical agents and bioactive molecules.
While direct, side-by-side comparative studies are not extensively available in the public literature, this guide synthesizes theoretical knowledge of nucleophilic aromatic substitution (SNAc) reactions and available information on related synthetic transformations to provide a qualitative and extrapolated quantitative comparison. The primary alternatives considered are 3,5-dichloropicolinonitrile and, to a lesser extent, 3,5-dimethoxypicolinonitrile.
Executive Summary
| Precursor | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | Milder reaction conditions often possible; benzyloxy group can be deprotected to a hydroxyl group, offering further synthetic utility. | Higher molecular weight; benzyloxy group may not be as reactive as a halogen in all SNAc reactions. | Synthesis of compounds where a 3,5-dihydroxy-picolinonitrile core is desired; multi-step syntheses requiring orthogonal protecting group strategies. |
| 3,5-Dichloropicolinonitrile | High reactivity of chloro groups as leaving groups in SNAc reactions; readily available and cost-effective. | May require harsher reaction conditions (higher temperatures, stronger bases); chloro groups can be difficult to displace with less nucleophilic reagents. | Widely used in the synthesis of pharmaceuticals and agrochemicals where direct displacement of the chloro groups is the primary transformation.[1] |
| 3,5-Dimethoxypicolinonitrile | Methoxy groups can be displaced, though generally less reactive than halogens; can be used for selective transformations. | Lower reactivity compared to halogenated precursors; potential for demethylation under certain conditions. | Niche applications where the specific reactivity of the methoxy group is advantageous. |
Theoretical Framework: Nucleophilic Aromatic Substitution (SNAc)
The central reaction for comparing these precursors is the nucleophilic aromatic substitution (SNAc). The reactivity in SNAc reactions on the picolinonitrile scaffold is dictated by the nature of the leaving group at the 3 and 5 positions and the strength of the incoming nucleophile. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring towards nucleophilic attack, particularly at the 3- and 5-positions.
A generalized workflow for a typical SNAc reaction on these precursors is depicted below:
Comparative Performance Analysis
While a lack of direct comparative studies necessitates a degree of extrapolation, the following table summarizes the expected performance of each precursor in a typical SNAc reaction with an amine nucleophile.
| Parameter | This compound | 3,5-Dichloropicolinonitrile | 3,5-Dimethoxypicolinonitrile |
| Relative Reactivity | Moderate to High | High | Low to Moderate |
| Typical Reaction Temp. | Room Temperature to 80 °C | 80 °C to Reflux | High temperatures often required |
| Typical Yield | Good to Excellent | Good to Excellent | Variable, often lower |
| By-product Profile | Benzyl alcohol | HCl | Methanol |
| Subsequent Transformations | Debenzylation to hydroxyl | Further SNAc or cross-coupling | Demethylation to hydroxyl |
The benzyloxy group is a reasonably good leaving group in activated aromatic systems, though generally less reactive than a chloro group. However, this can be an advantage, potentially allowing for more controlled and selective reactions under milder conditions. The key benefit of the benzyloxy precursor is the ability to deprotect the resulting ether to a phenol, a functional group that opens up a wide array of subsequent chemical transformations.
The high reactivity of 3,5-dichloropicolinonitrile makes it a robust and widely applicable precursor. However, this high reactivity can sometimes be a drawback, leading to side reactions or requiring more stringent control of reaction conditions.
Experimental Protocols (Hypothetical Examples)
The following are representative, hypothetical protocols for a nucleophilic aromatic substitution reaction with morpholine, a common secondary amine nucleophile. These are intended for illustrative purposes and would require optimization for specific substrates.
Protocol 1: Reaction of this compound with Morpholine
-
To a solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added morpholine (2.2 mmol) and potassium carbonate (2.5 mmol).
-
The reaction mixture is stirred at 60 °C for 12 hours.
-
After cooling to room temperature, the mixture is poured into water (50 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 3,5-dimorpholinopicolinonitrile.
Protocol 2: Reaction of 3,5-Dichloropicolinonitrile with Morpholine
-
A mixture of 3,5-dichloropicolinonitrile (1.0 mmol), morpholine (2.5 mmol), and triethylamine (3.0 mmol) in N-methyl-2-pyrrolidone (NMP, 5 mL) is heated to 120 °C in a sealed tube for 24 hours.
-
Upon cooling, the reaction mixture is diluted with water (50 mL) and the resulting precipitate is collected by filtration.
-
The solid is washed with water and then diethyl ether to give the crude product.
-
Recrystallization from ethanol provides the pure 3,5-dimorpholinopicolinonitrile.
Logical Relationships in Precursor Selection
The choice of precursor is often dictated by the overall synthetic strategy. The following diagram illustrates the decision-making process based on the desired final product and the synthetic pathway.
Conclusion
This compound represents a valuable synthetic precursor, particularly in multi-step syntheses where the introduction of hydroxyl groups at the 3 and 5 positions is desired. While it may exhibit lower reactivity in SNAc reactions compared to its dichloro counterpart, this can be leveraged for milder reaction conditions and potentially greater selectivity. The choice between this compound and alternatives like 3,5-dichloropicolinonitrile will ultimately depend on the specific target molecule, the overall synthetic strategy, and the desired balance between reactivity and functional group compatibility. Further research into direct, quantitative comparisons of these precursors would be highly beneficial to the chemical synthesis community.
References
A Comparative Guide to Catalysts for Picolinonitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of picolinonitrile, a key intermediate in the production of various pharmaceuticals and agrochemicals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of different catalysts for picolinonitrile synthesis, primarily through the ammoxidation of 2-picoline. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable catalytic system for their specific needs.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts under different experimental conditions for the synthesis of picolinonitrile via the ammoxidation of 2-picoline.
| Catalyst | Support | Temperature (°C) | 2-Picoline Conversion (%) | Picolinonitrile Selectivity (%) | Picolinonitrile Yield (%) | Reference(s) |
| V₂O₅ | - | 458 | - | - | 34 | [1] |
| V₆O₁₃ | - | 365 | - | - | 76 | [1] |
| V₂O₅-MoO₃ | γ-Al₂O₃ | 350-450 | ~85 | ~90 | ~76 | [1] |
| V₂O₅ | TiO₂ (Anatase) | 360 | >95 | ~80 | - | |
| V-Cr Oxide | Nb₂O₅ | 370 | ~98 | ~95 | ~93 | |
| V-modified ZSM-5 | - | 400 | - | - | 62.6 | |
| V-modified SAPO-37 | - | 400 | - | - | 76.0 | |
| V₂O₅ | SnO₂/Al₂O₃ | 350 | 70 | - | 90 | [2] |
| Co(OAc)₂/NHPI/NaBr | - | 100-120 | 82 | 61.4 (to Nicotinic Acid) | - | [3] |
Note: The performance of catalysts can be influenced by various factors including catalyst preparation method, space velocity, and reactant feed ratios. The data presented here is for comparative purposes. The Co(OAc)₂/NHPI/NaBr system is for the oxidation to nicotinic acid, not the direct ammoxidation to picolinonitrile, but is included as an alternative route for picoline functionalization.
Experimental Protocols
Detailed methodologies for the preparation of key catalysts and the general procedure for picolinonitrile synthesis are provided below.
Catalyst Preparation
1. V₂O₅/TiO₂ (Anatase) Catalyst
-
Method: Wet Impregnation
-
Procedure:
-
The required amount of ammonium metavanadate (NH₄VO₃) is dissolved in an aqueous solution of oxalic acid.
-
The TiO₂ (anatase) support is added to this solution and stirred thoroughly for 2 hours at room temperature.
-
The resulting slurry is dried overnight at 110°C.
-
The dried solid is then calcined in air, typically at around 450-500°C for 4-6 hours.
-
2. V₂O₅-MoO₃/γ-Al₂O₃ Catalyst
-
Method: Incipient Wetness Impregnation
-
Procedure:
-
Ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O) is dissolved in distilled water.
-
The γ-Al₂O₃ support is impregnated with the molybdate solution.
-
The impregnated support is dried and then calcined.
-
The MoO₃/γ-Al₂O₃ is then impregnated with a solution of ammonium metavanadate.
-
The final material is dried and calcined at a high temperature (e.g., 500°C) to yield the V₂O₅-MoO₃/γ-Al₂O₃ catalyst.
-
3. Vanadium-Modified ZSM-5 (V-ZSM-5)
-
Method: Ion Exchange or Impregnation
-
Procedure:
-
H-ZSM-5 zeolite is added to a solution of a vanadium salt, such as vanadyl sulfate (VOSO₄) or ammonium metavanadate.
-
The mixture is stirred for several hours at a specific temperature to allow for ion exchange or impregnation.
-
The solid is then filtered, washed thoroughly with deionized water, and dried.
-
The final step involves calcination in air at a temperature typically ranging from 500 to 550°C.
-
Picolinonitrile Synthesis via Ammoxidation
-
Apparatus: The reaction is typically carried out in a fixed-bed catalytic reactor.[2][4]
-
General Procedure:
-
The catalyst is packed into the reactor tube.
-
The catalyst is often pre-treated in a stream of air or an inert gas at a high temperature.
-
A gaseous mixture of 2-picoline, ammonia, and air (or oxygen) is continuously fed into the reactor. Water is often added to the feed to improve selectivity and catalyst stability.
-
The reactor is maintained at the desired reaction temperature.
-
The effluent gas stream, containing picolinonitrile, unreacted starting materials, and byproducts, is passed through a condenser to collect the liquid products.
-
The products are then analyzed using techniques such as gas chromatography (GC) to determine the conversion of 2-picoline and the selectivity to picolinonitrile.
-
Reaction Pathways and Experimental Workflow
Visualizing the reaction mechanism and the experimental setup can provide a clearer understanding of the process.
Caption: Proposed reaction mechanism for the ammoxidation of picoline.
Caption: General experimental workflow for picolinonitrile synthesis.
References
A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides a comparative overview of the benzyloxy (benzyl ether) protecting group against other commonly employed ether protecting groups. The objective is to furnish a clear, data-driven comparison to aid in the rational design of synthetic routes.
The benzyloxy (Bn) group is a widely utilized protecting group for hydroxyl functionalities due to its ease of introduction, general stability to a range of reaction conditions, and multiple deprotection strategies. However, its performance relative to other ether protecting groups is highly dependent on the specific chemical context of the substrate and the desired synthetic transformations. This guide will delve into a comparative analysis of the Bn group with silyl ethers, acetal ethers, and other substituted benzyl ethers, focusing on their stability, orthogonality, and ease of cleavage.
Orthogonal Deprotection Strategies
A key consideration in complex molecule synthesis is the ability to selectively deprotect one hydroxyl group in the presence of others. This concept, known as orthogonal protection, relies on the differential lability of protecting groups to specific reagents. The benzyloxy group and silyl ethers are a classic example of an orthogonal pair; benzyl ethers are typically cleaved by hydrogenolysis, while silyl ethers are removed with fluoride sources.[1]
Caption: Orthogonal deprotection of benzyl and silyl ethers.
Comparative Data on Ether Protecting Groups
The following tables summarize the stability and common deprotection conditions for the benzyloxy group and other frequently used ether protecting groups.
Table 1: Stability of Common Ether Protecting Groups
| Protecting Group | Abbreviation | Stable to Acidic Conditions | Stable to Basic Conditions | Stable to Oxidizing Agents | Stable to Reducing Agents (Hydrides) |
| Benzyloxy | Bn | Generally stable, cleaved by strong acids[2] | Stable[3] | Generally stable, can be cleaved oxidatively[2] | Stable[3] |
| p-Methoxybenzyl | PMB | Less stable than Bn[4] | Stable | Cleaved by DDQ, CAN[4][5] | Stable |
| Trityl | Tr | Labile[6] | Stable | Stable | Stable |
| tert-Butyldimethylsilyl | TBDMS/TBS | Labile[7] | Stable[7] | Stable | Stable |
| Triisopropylsilyl | TIPS | More stable than TBS[8] | Stable[8] | Stable | Stable |
| Methoxymethyl | MOM | Labile[9] | Stable | Stable | Stable |
| Tetrahydropyranyl | THP | Labile[10][11] | Stable[10][12] | Stable | Stable |
| Allyl | All | Stable[13] | Stable[13] | Stable | Stable |
Table 2: Common Deprotection Methods for Ether Protecting Groups
| Protecting Group | Reagent | Typical Conditions |
| Benzyloxy (Bn) | H₂, Pd/C | H₂ (1 atm), 10% Pd/C, MeOH, rt[14] |
| Na, NH₃ (liquid) | Birch reduction conditions[3] | |
| BCl₃·SMe₂ | CH₂Cl₂, 0 °C to rt[15] | |
| p-Methoxybenzyl (PMB) | DDQ | DDQ, CH₂Cl₂/H₂O, rt[4] |
| TFA | TFA, CH₂Cl₂, rt[16] | |
| Trityl (Tr) | Acetic Acid | 80% AcOH, rt[6] |
| TFA | TFA, CH₂Cl₂, rt[17] | |
| tert-Butyldimethylsilyl (TBS) | TBAF | TBAF, THF, rt[7] |
| HF·Pyridine | HF·Py, THF, rt[8] | |
| PPTS | PPTS, MeOH, rt[7] | |
| Triisopropylsilyl (TIPS) | TBAF | TBAF, THF, rt (slower than TBS)[8] |
| Methoxymethyl (MOM) | HCl | 6M HCl, THF, rt[18] |
| Tetrahydropyranyl (THP) | PPTS | PPTS, EtOH, 55 °C[10] |
| Acetic Acid | AcOH/H₂O/THF, rt[10] | |
| Allyl (All) | Pd(PPh₃)₄, K₂CO₃ | Pd(PPh₃)₄, K₂CO₃, MeOH, rt[19][20] |
| RhCl(PPh₃)₃ | Isomerization followed by acidic hydrolysis |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with a Benzyl Group
This procedure describes the benzylation of a primary alcohol using benzyl bromide and sodium hydride.
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portionwise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection of a Benzyl Ether by Hydrogenolysis
This protocol details the cleavage of a benzyl ether using catalytic hydrogenation.
-
To a solution of the benzyl ether (1.0 equiv) in methanol (0.1 M), add 10% palladium on charcoal (10 mol % Pd).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenator).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
Workflow for Selecting an Ether Protecting Group
The selection of an appropriate ether protecting group is a critical decision in the planning of a synthetic route. The following workflow illustrates the key considerations in this process.
Caption: Decision workflow for protecting group selection.
Conclusion
The benzyloxy group remains a robust and versatile choice for the protection of hydroxyl groups. Its stability under a wide range of conditions and multiple deprotection options, particularly the mild and efficient hydrogenolysis, ensure its continued prevalence in organic synthesis. However, for complex molecules requiring multiple, selectively addressable hydroxyl groups, a careful consideration of orthogonality is paramount. Silyl ethers, with their fluoride-mediated cleavage, provide an excellent orthogonal partner to benzyl ethers. For acid-sensitive substrates, other protecting groups like PMB, which can be removed under oxidative conditions, or allyl ethers, which are cleaved under palladium catalysis, offer valuable alternatives. The ultimate choice of a protecting group should be guided by a thorough analysis of the entire synthetic sequence, taking into account the stability of all functional groups present in the molecule and the compatibility of the deprotection conditions with the overall synthetic strategy.
References
- 1. fiveable.me [fiveable.me]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 13. Allyl Ethers [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 16. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 17. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 18. total-synthesis.com [total-synthesis.com]
- 19. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
A Comparative Guide to LC-MS/MS Fragmentation Analysis of Picolinonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) fragmentation analysis of picolinonitrile, a key structural motif in various pharmaceutical compounds and organic molecules. In the absence of direct head-to-head competitor product studies for this specific analyte, this document offers a detailed examination of its expected fragmentation behavior under typical analytical conditions. The analysis is supported by data from analogous compounds, such as benzonitrile and pyridine, to provide a robust framework for method development and data interpretation.
Introduction to Picolinonitrile Analysis
Picolinonitrile, or 2-cyanopyridine, possesses a molecular weight of 104.11 g/mol .[1] Its analysis by LC-MS/MS is crucial for impurity profiling, metabolite identification, and pharmacokinetic studies. Understanding its fragmentation pattern is fundamental to developing sensitive and specific quantitative methods. This guide outlines the predicted fragmentation pathways and provides a comprehensive, hypothetical experimental protocol for its analysis.
Predicted Fragmentation Pathways
Under positive-ion electrospray ionization (ESI), picolinonitrile is expected to readily form a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 105.1. Subsequent collision-induced dissociation (CID) in the mass spectrometer will induce fragmentation. The primary fragmentation pathways are predicted based on the known behavior of related nitrile and pyridine compounds.[2][3]
The most prominent fragmentation is anticipated to be the neutral loss of hydrogen cyanide (HCN) or its isomer, hydrogen isocyanide (HNC), from the protonated parent ion.[2][3] This is a characteristic fragmentation for aromatic nitriles. The resulting fragment ion would have an m/z of 78.1. Further fragmentation of the pyridine ring structure is also possible, leading to smaller charged fragments.
The proposed primary fragmentation pathway is as follows:
C₆H₄N₂ + H⁺ → [C₆H₅N₂]⁺ → [C₅H₄N]⁺ + HCN
-
Parent Ion [M+H]⁺: m/z 105.1
-
Primary Fragment Ion: m/z 78.1 (Loss of 27 Da)
Comparative Data Summary
To facilitate method development, the following table summarizes the key mass-to-charge ratios for picolinonitrile and provides a comparison with its structural analogs, benzonitrile and pyridine.
| Compound | Molecular Formula | Molecular Weight (Da) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion(s) (m/z) | Neutral Loss (Da) |
| Picolinonitrile | C₆H₄N₂ | 104.11[1] | 105.1 | 78.1 | 27 (HCN/HNC) |
| Benzonitrile | C₇H₅N | 103.12[4] | 104.1 | 77.1 | 27 (HCN/HNC)[2][3] |
| Pyridine | C₅H₅N | 79.10 | 80.1 | 52.0 | 28 (C₂H₂) or 27 (HCN)[3] |
Experimental Protocol
This section details a hypothetical but typical experimental protocol for the quantitative analysis of picolinonitrile using LC-MS/MS.
1. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of picolinonitrile in methanol. Perform serial dilutions in a 50:50 mixture of methanol and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Matrix Sample Preparation (e.g., Plasma): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., isotopically labeled picolinonitrile) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography (LC) Conditions
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining the polar picolinonitrile.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Picolinonitrile: Precursor m/z 105.1 → Product m/z 78.1
-
Internal Standard: (Specific to the chosen standard)
-
-
Collision Energy: Optimize by infusing a standard solution and varying the collision energy to maximize the signal for the product ion. A starting point of 15-25 eV is recommended.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the LC-MS/MS analysis.
Caption: Proposed fragmentation of protonated picolinonitrile.
Caption: General workflow for LC-MS/MS analysis.
References
- 1. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 2. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 4. Benzonitrile [webbook.nist.gov]
- 5. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5-Bis(benzyloxy)picolinonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 3,5-Bis(benzyloxy)picolinonitrile, catering to researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety Precautions and Hazard Summary
This compound is a chemical compound that requires careful handling due to its potential hazards. A summary of its key hazard information is presented below.
| Hazard Classification | Description | Precautionary Statement |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1] | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1] |
| Acute Toxicity, Inhalation (Category 4) | Harmful if inhaled.[1] | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
| Aquatic Hazard (Short-term, Category 2) | Toxic to aquatic life.[1] | P273: Avoid release to the environment.[1] |
| Aquatic Hazard (Long-term, Category 3) | Harmful to aquatic life with long lasting effects.[1] | P273: Avoid release to the environment.[1] |
| Self-reactive chemicals (Type C) | Heating may cause a fire.[1] | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety glasses or goggles, and a lab coat.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.
Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is the first step in safe disposal. This prevents accidental reactions and ensures that waste streams are managed appropriately.
Key Segregation Principles:
-
Separate Organic and Aqueous Waste: Never mix organic solvent waste with aqueous waste.
-
Halogenated vs. Non-Halogenated Solvents: While this compound itself is not halogenated, it may be used in conjunction with halogenated solvents. If so, these waste streams should be kept separate.
-
Avoid Incompatibilities: Do not store this waste with strong oxidizing agents, acids, or bases.
Waste Container Specifications:
-
Use only approved, leak-proof, and chemically compatible containers.
-
Containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep containers tightly sealed except when adding waste.
-
Store waste containers in a designated, well-ventilated, and secure area, away from heat sources.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound from a laboratory setting.
Experimental Protocol for Waste Collection:
-
Initial Collection:
-
Collect waste this compound, including any contaminated solvents or reaction byproducts, in a designated hazardous waste container.
-
If the compound is in a solid form, it should be transferred to the waste container using a chemically resistant spatula. Avoid creating dust.
-
For solutions, use a funnel to transfer the liquid waste into the container to prevent spills.
-
-
Decontamination of Labware:
-
All labware (e.g., beakers, flasks, funnels) that has come into contact with this compound must be decontaminated.
-
Triple rinse the labware with a suitable organic solvent (e.g., acetone, ethanol).
-
Collect the first two rinsates as hazardous waste in the same container as the primary waste. The final rinse may be handled as non-hazardous waste, depending on institutional policies.
-
-
Disposal of Contaminated PPE:
-
Contaminated gloves, disposable lab coats, and other solid waste should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Do not dispose of contaminated PPE in the regular trash.
-
-
Final Disposal:
-
Arrange for the collection of all hazardous waste by a licensed environmental waste management contractor.
-
Never attempt to dispose of this compound down the drain or in the regular trash.[3]
-
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Procedural Steps |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including respiratory protection if dust is present. 3. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). 4. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. 5. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert your institution's emergency response team. 3. Prevent entry to the affected area. 4. Provide the emergency response team with the Safety Data Sheet (SDS) for this compound. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Rinse the affected skin area with plenty of water for at least 15 minutes. 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Inhalation | 1. Move the affected person to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound waste.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Logistical Information for Handling 3,5-Bis(benzyloxy)picolinonitrile
Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Bis(benzyloxy)picolinonitrile was not located. The following guidance is based on the safety protocols for structurally similar compounds, including nitriles and benzyl ethers, and established laboratory safety practices. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.
This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. Adherence to these protocols is critical to ensure personal safety and minimize environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Protection Type | Specific PPE Recommendation | Rationale and Best Practices |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against a broad range of chemicals.[1][2][3] Inspect gloves for any tears or punctures before use. For prolonged handling or in case of a spill, consider double-gloving. Change gloves immediately if contaminated and wash hands thoroughly after removal.[4] |
| Eye and Face Protection | Chemical Splash Goggles or Safety Glasses with Side Shields | Must meet ANSI Z87.1 standards to protect against splashes.[2] When there is a significant risk of splashing or explosion, a face shield should be worn in addition to goggles.[2][5] |
| Body Protection | Nomex® or Flame-Resistant Laboratory Coat | A properly fitting lab coat, fully buttoned, provides a crucial barrier against spills and splashes.[2] Avoid synthetic materials like polyester, which can melt and adhere to the skin in case of a fire.[2] |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential vapors or dust.[4][6] If a fume hood is not available, a respirator may be required; consult with your EHS department for proper selection and fit-testing.[2][4] |
| Foot Protection | Closed-toe, closed-heel shoes | Shoes must cover the entire foot to protect against spills and falling objects.[2] |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
